molecular formula C14H16N2O B15567879 Phevalin

Phevalin

Numéro de catalogue: B15567879
Poids moléculaire: 228.29 g/mol
Clé InChI: CZUORGWXUVRUMV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Phevalin is a member of the class of pyrazinones that is pyrazin-2(1H)-one substituted by an isopropyl and benzyl groups at position 3 and 6, respectively. It is a natural product found in Staphylococcus aureus that inhibits calpain in a casein hydrolysis assay (IC50 = 1.3 muM), contributes to S. aureus infection in mice, and alters human keratinocyte gene expression. It has a role as a bacterial metabolite and a calpain inhibitor. It is a member of benzenes and a pyrazinone.
6-Benzyl-3-isopropyl-2(1H)-pyrazinone has been reported in Streptomyces and Streptomyces griseus with data available.
isolated from a Streptomyces sp.;  structure given in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

6-benzyl-3-propan-2-yl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O/c1-10(2)13-14(17)16-12(9-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUORGWXUVRUMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(NC1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phevalin (Aureusimine B): A Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phevalin, also known as aureusimine B, is a cyclic dipeptide secondary metabolite produced by Staphylococcus aureus, with notably higher production observed in biofilm-forming bacteria. Initially identified as a calpain inhibitor, its precise mechanism of action in host cells is complex and multifaceted. This technical guide provides an in-depth analysis of the current understanding of this compound's effects on human keratinocytes, focusing on its role in gene expression, cell signaling, and apoptosis. While this compound alone has a modest impact, it acts synergistically with other secreted bacterial products to significantly alter cellular pathways, suggesting a role in the host-pathogen interface during S. aureus colonization and infection. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways and workflows.

Core Mechanism of Action: Calpain Inhibition and Beyond

This compound was first isolated from a Streptomyces species and reported to have calpain inhibitory activity.[1] Calpains are a family of calcium-dependent intracellular cysteine proteases that play crucial roles in various cellular processes, including signal transduction, cell motility, and apoptosis.[2] However, the initial report of this compound's calpain inhibitory activity has been subject to debate.

A key study demonstrated that this compound has no inhibitory activity against µ-calpain, one of the most ubiquitous calpain isoforms.[2] This has led to the hypothesis that this compound may selectively target other, less common, calpain isoforms, of which there are over a dozen in humans.[2] The original study reporting calpain inhibition was a brief communication, and subsequent comprehensive studies to resolve this discrepancy are lacking. This ambiguity highlights a critical knowledge gap in the understanding of this compound's primary molecular target.

Beyond direct enzyme inhibition, recent research has shifted focus to this compound's role as a modulator of host cell gene expression, particularly in the context of skin infections where S. aureus biofilms are prevalent.

Quantitative Data on this compound's Biological Activity

The biological effects of this compound have been quantified in terms of its impact on human keratinocyte (HK) gene expression. While this compound alone has a limited effect, its combination with S. aureus planktonic-conditioned medium (PCM) reveals a potent synergistic relationship.

Gene Expression Changes in Human Keratinocytes Induced by this compound

Treatment of primary human keratinocytes with 1 µM or 10 µM this compound for four hours resulted in the significant regulation (≥2-fold change, p<0.05) of 24 genes. The most highly upregulated gene was TP63, a transcription factor involved in cell cycle arrest and apoptosis.[2]

Gene SymbolGene NameFold Change (1 µM this compound)Fold Change (10 µM this compound)
Upregulated Genes
TP63Tumor protein p63+3.23+8.28
KRT17Keratin (B1170402) 17+2.03+2.88
IL1R2Interleukin 1 receptor, type II+2.01+2.48
...Additional upregulated genes......
Downregulated Genes
SERPINB4Serpin family B member 4-2.11-2.54
...Additional downregulated genes......
(Abridged table representing a selection of the 24 regulated genes)[2]
Synergistic Effects with S. aureus Conditioned Medium

The impact of this compound on HK gene expression is dramatically amplified in the presence of soluble factors from S. aureus. In these experiments, planktonic conditioned medium was supplemented with this compound (+PCM) and compared to conditioned medium with a vehicle control (-PCM). The transcriptional profile induced by +PCM in HKs is consistent with the regulation of MAPK/AP-1 dependent signaling cascades.[2]

ConditionNumber of Significantly Regulated Genes (≥2-fold)
This compound (10 µM) alone24
-PCM vs. ControlData not fully provided in source
+PCM vs. -PCMSignificant amplification reported[2][3]

Signaling Pathways Implicated in this compound's Mechanism of Action

The gene expression data strongly suggest that this compound, particularly in synergy with other bacterial products, modulates the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways in keratinocytes.[4] These pathways are critical regulators of cellular processes such as proliferation, differentiation, inflammation, and apoptosis.[5]

Proposed MAPK/AP-1 Signaling Pathway

While direct evidence of this compound-induced phosphorylation of specific MAPK components is currently lacking, the observed upregulation of genes associated with this pathway allows for the construction of a hypothetical model. In this model, this compound and synergistic S. aureus factors may act on upstream receptors or cellular stress sensors, leading to the activation of the MAPK cascade (potentially involving p38, ERK, and JNK).[6][7] This, in turn, would lead to the activation of AP-1 transcription factors (e.g., c-Fos, c-Jun), which then regulate the expression of target genes.[5][8]

MAPK_AP1_Pathway cluster_nucleus Nucleus This compound This compound cell_surface Keratinocyte Cell Surface / Cytosol This compound->cell_surface sa_factors S. aureus Secreted Factors sa_factors->cell_surface mapk_cascade MAPK Cascade (p38, ERK, JNK?) cell_surface->mapk_cascade ap1 AP-1 Activation (c-Fos, c-Jun?) mapk_cascade->ap1 nucleus Nucleus ap1->nucleus gene_expression Altered Gene Expression (e.g., TP63, KRT17) ap1->gene_expression

Proposed MAPK/AP-1 signaling pathway activation in keratinocytes.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Quantification of this compound by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

This protocol is adapted for the extraction and quantification of this compound from S. aureus culture supernatants.

  • Sample Preparation:

    • Grow S. aureus in Tryptic Soy Broth (TSB) overnight at 37°C with agitation.

    • Pellet the bacterial cells by centrifugation.

    • Collect the supernatant and filter-sterilize.

    • Mix 2 mL of the spent medium with 2 mL of chloroform (B151607) in a glass tube.

    • Centrifuge to separate the phases and transfer the lower organic (chloroform) layer to a new tube.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen.

    • Resuspend the dried extract in 100 µL of 20% DMSO in ultrapure water.

  • HPLC-MS Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 20% to 80% B over a specified time.

    • Detection: Mass spectrometer operating in positive ion mode, monitoring for the protonated molecule [M+H]⁺ of this compound (m/z 229.1335).

HPLC_MS_Workflow culture S. aureus Culture centrifuge1 Centrifugation culture->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant extraction Liquid-Liquid Extraction (Chloroform) supernatant->extraction evaporation Evaporation (Nitrogen) extraction->evaporation resuspend Resuspend in DMSO/Water evaporation->resuspend hplc_ms HPLC-MS Analysis resuspend->hplc_ms

Experimental workflow for this compound quantification by HPLC-MS.
Calpain Inhibition Assay (Fluorometric)

This is a general protocol for assessing calpain activity, which can be adapted to test for inhibition by this compound.

  • Cell Lysate Preparation:

    • Culture cells (e.g., human keratinocytes) and treat with desired inducers of calpain activity.

    • Harvest 1-2 x 10⁶ cells and wash with cold PBS.

    • Resuspend cells in 100 µL of Extraction Buffer and incubate on ice for 20 minutes.

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).

  • Assay Reaction:

    • In a 96-well plate, add 50-200 µg of cell lysate to a final volume of 85 µL with Extraction Buffer.

    • Add varying concentrations of this compound (or a known inhibitor as a positive control).

    • Add 10 µL of 10X Reaction Buffer.

    • Initiate the reaction by adding 5 µL of a fluorogenic calpain substrate (e.g., Ac-LLY-AFC).

    • Incubate at 37°C for 1 hour, protected from light.

  • Data Acquisition:

    • Measure fluorescence with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

Apoptosis Detection by TUNEL Assay

This protocol describes the use of a TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of late-stage apoptosis, in adherent keratinocytes.

  • Cell Preparation and Treatment:

    • Culture human keratinocytes on coverslips.

    • Treat cells with this compound, conditioned medium, or appropriate controls for the desired time.

  • Fixation and Permeabilization:

    • Fix cells in 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • TUNEL Reaction:

    • Equilibrate the cells in TdT reaction buffer.

    • Incubate the cells with the TdT reaction cocktail (containing TdT enzyme and a labeled dUTP, e.g., Br-dUTP or a fluorescently tagged dUTP) for 60 minutes at 37°C in a humidified chamber.

  • Detection and Imaging:

    • If using an indirect method (e.g., Br-dUTP), incubate with a fluorescently labeled anti-BrdU antibody.

    • Counterstain nuclei with a DNA dye (e.g., DAPI).

    • Mount the coverslips and visualize using a fluorescence microscope.

TUNEL_Workflow cell_culture Culture Keratinocytes on Coverslips treatment Treat with this compound / Controls cell_culture->treatment fixation Fixation (4% Paraformaldehyde) treatment->fixation permeabilization Permeabilization (Triton X-100) fixation->permeabilization tdt_reaction TdT Enzyme Reaction (Labeled dUTP incorporation) permeabilization->tdt_reaction detection Fluorescent Detection tdt_reaction->detection microscopy Fluorescence Microscopy detection->microscopy

Experimental workflow for the TUNEL assay in keratinocytes.

Future Directions and Unanswered Questions

The mechanism of action of this compound is an active area of research with several key questions remaining unanswered:

  • Calpain Isoform Specificity: Identifying which of the 15 human calpain isoforms, if any, are specifically inhibited by this compound is crucial to understanding its primary molecular target.

  • Direct Evidence for MAPK/AP-1 Activation: Studies involving western blotting for phosphorylated forms of MAPK proteins (p-p38, p-ERK, p-JNK) and reporter assays for AP-1 activity are needed to confirm the proposed signaling pathway.

  • Synergistic Factors in S. aureus Secretome: The specific molecules in the S. aureus secretome that act in concert with this compound need to be identified. This could involve proteomic and metabolomic analyses of the conditioned medium.

  • Resolution of Calpain IC50 Discrepancy: A thorough investigation using a standardized calpain inhibition assay is required to clarify the conflicting reports on this compound's inhibitory potency.

Conclusion

This compound (aureusimine B) is a fascinating secondary metabolite from S. aureus that exhibits a complex interplay with host keratinocytes. While its role as a broad-spectrum calpain inhibitor is questionable, its ability to modulate host gene expression, particularly in synergy with other bacterial products, points to a significant role in the pathogenesis of S. aureus skin infections. The current evidence strongly implicates the MAPK/AP-1 signaling pathway as a key mediator of its effects. Further research into its specific molecular targets and synergistic partners will be critical for elucidating its precise mechanism of action and for evaluating its potential as a therapeutic target in the context of S. aureus biofilm-related diseases.

References

The Biological Role of Phevalin in Staphylococcus aureus: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phevalin, also known as aureusimine B, is a cyclic dipeptide secondary metabolite produced by the human pathogen Staphylococcus aureus. Synthesized by a non-ribosomal peptide synthetase (NRPS), this compound has emerged as a molecule of interest due to its potential involvement in bacterial virulence and host-pathogen interactions. This technical guide provides an in-depth overview of the biological role of this compound, with a focus on its production, its effects on host cells, and the signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts targeting this compound-related pathways.

Introduction

Staphylococcus aureus is a versatile and formidable human pathogen responsible for a wide spectrum of infections, ranging from minor skin irritations to life-threatening systemic diseases. The success of S. aureus as a pathogen is, in part, attributable to its ability to produce a diverse arsenal (B13267) of bioactive small molecules. Among these is this compound, a cyclic dipeptide synthesized from L-phenylalanine and L-valine[1].

The biological function of this compound is an active area of investigation. It has been implicated in virulence factor gene expression, although this was later contested and attributed to an unrelated mutation[2]. Current research suggests that this compound may play a role in interspecies bacterial communication and exhibits protease inhibitory activity in eukaryotic cells[2][3][4]. Notably, its production is significantly upregulated in S. aureus biofilms, which are notoriously resistant to antimicrobial agents and host immune responses[2][3][4]. This association with the biofilm phenotype underscores the potential importance of this compound in chronic and persistent infections.

This guide aims to consolidate the current understanding of this compound's biological role, providing researchers and drug development professionals with a comprehensive resource to inform their work.

This compound Production and Quantitative Analysis

This compound is produced by S. aureus via a non-ribosomal peptide synthetase (NRPS) encoded by the ausA and ausB genes. Its production is notably higher in biofilm cultures compared to planktonic (free-swimming) cultures. The culture medium's composition also influences this compound synthesis, with a preferential generation of this compound observed in host-mimicking environments[5][6].

Table 1: Quantitative Production of this compound in S. aureus
Culture ConditionThis compound Production (Normalized Peak Area)Fold Change (Biofilm vs. Planktonic)Reference
Planktonic~1.0 x 10^7-[2][3][4]
Biofilm~4.0 x 10^7~4-fold increase[2][3][4]

Note: Data are approximate values derived from graphical representations in the cited literature and are intended for comparative purposes.

Impact of this compound on Host Cells

While this compound alone has a modest direct effect on human keratinocyte gene expression, it significantly amplifies the transcriptional changes induced by other secreted S. aureus products. This suggests a synergistic role for this compound in modulating the host response during infection. The combined effect of this compound and other bacterial factors appears to involve the deranged activation of the MAPK/AP-1 signaling cascade, which can impact crucial cellular processes like apoptosis, proliferation, and migration[1][2].

Table 2: Top 20 Differentially Regulated Genes in Human Keratinocytes

Human keratinocytes were treated with conditioned medium from planktonic S. aureus cultures with (+PCM) or without (-PCM) the addition of this compound. The following table lists the top 20 genes that were significantly upregulated or downregulated in the +PCM group relative to the -PCM group.

Gene SymbolGene NameFold Change (+PCM vs. -PCM)Regulation
FOSFos proto-oncogene, AP-1 transcription factor subunit> 8.0Upregulated
DUSP1Dual specificity phosphatase 1> 6.0Upregulated
ATF3Activating transcription factor 3> 5.0Upregulated
EGR1Early growth response 1> 4.0Upregulated
JUNJun proto-oncogene, AP-1 transcription factor subunit> 4.0Upregulated
NR4A1Nuclear receptor subfamily 4 group A member 1> 4.0Upregulated
IER2Immediate early response 2> 3.0Upregulated
ZFP36ZFP36 ring finger protein> 3.0Upregulated
PTGS2Prostaglandin-endoperoxide synthase 2> 3.0Upregulated
GEMGTP binding protein overexpressed in skeletal muscle> 3.0Upregulated
KLF6KLF transcription factor 6> 2.5Upregulated
BTG2BTG anti-proliferation factor 2> 2.5Upregulated
PPP1R15AProtein phosphatase 1 regulatory subunit 15A> 2.5Upregulated
CYR61Cysteine rich angiogenic inducer 61> 2.5Upregulated
RHOBRas homolog family member B> 2.0Upregulated
CXCL8C-X-C motif chemokine ligand 8 (IL-8)> 2.0Upregulated
IL6Interleukin 6> 2.0Upregulated
CCL20C-C motif chemokine ligand 20> 2.0Upregulated
HMGA2High mobility group AT-hook 2< -2.0Downregulated
APOBEC3BApolipoprotein B mRNA editing enzyme catalytic subunit 3B< -2.0Downregulated

Reference:[2]

Signaling Pathways Modulated by this compound

The synergistic effect of this compound with other S. aureus secreted factors on human keratinocytes points towards the modulation of key intracellular signaling pathways. The upregulation of genes like FOS, JUN, and DUSP1 strongly suggests the involvement of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways. These pathways are critical regulators of cellular responses to a wide array of stimuli, including stress and infection.

MAPK_AP1_Pathway This compound-Associated MAPK/AP-1 Signaling in Keratinocytes S_aureus S. aureus Secreted Factors + this compound Receptor Host Cell Receptor(s) S_aureus->Receptor MAPKKK MAPKKK (e.g., MEKK1, ASK1) Receptor->MAPKKK MAPKK MAPKK (e.g., MKK4/7, MKK3/6) MAPKKK->MAPKK Phosphorylation MAPK MAPK (JNK, p38) MAPKK->MAPK Phosphorylation AP1 AP-1 Complex (Fos/Jun) MAPK->AP1 Activation Nucleus Nucleus AP1->Nucleus Translocation Gene_Expression Gene Expression Changes (Inflammation, Apoptosis, Proliferation) Nucleus->Gene_Expression Transcription DUSP1 DUSP1 Gene_Expression->DUSP1 DUSP1->MAPK Inhibition

Caption: this compound-Associated MAPK/AP-1 Signaling Pathway.

Experimental Protocols

Quantification of this compound by HPLC-MS

This protocol details the extraction and quantification of this compound from S. aureus culture supernatants.

Materials:

  • S. aureus culture grown in Tryptic Soy Broth (TSB)

  • Chloroform (B151607), HPLC grade

  • Dimethyl sulfoxide (B87167) (DMSO), HPLC grade

  • Ultrapure water

  • Microcentrifuge tubes

  • Centrifuge

  • Nitrogen gas evaporator

  • Vortex mixer

  • HPLC system coupled to a mass spectrometer

Procedure:

  • Culture S. aureus in TSB at 37°C overnight with agitation.

  • Pellet the bacterial cells by centrifugation.

  • Collect the supernatant and filter-sterilize it.

  • Mix 2 mL of the supernatant with 2 mL of chloroform in a glass tube.

  • Vortex vigorously for 1 minute to extract hydrophobic molecules.

  • Centrifuge to separate the aqueous and organic phases.

  • Transfer the lower organic (chloroform) layer to a new tube.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

  • Resuspend the dried extract in 100 µL of 20% DMSO in ultrapure water.

  • Vortex to dissolve the extract completely.

  • Transfer the sample to an HPLC vial for analysis.

HPLC-MS/MS Parameters (starting conditions):

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Further optimization may be required based on the specific instrumentation used.

Reference:[5]

Microarray Analysis of Keratinocyte Gene Expression

This protocol outlines the steps for analyzing the global gene expression changes in human keratinocytes in response to S. aureus conditioned media.

Materials:

  • Human keratinocytes (HKs)

  • S. aureus planktonic culture

  • This compound

  • Cell culture reagents

  • RNA extraction kit

  • Microarray platform (e.g., Affymetrix)

Procedure:

  • Prepare planktonic-conditioned medium (PCM) from an overnight culture of S. aureus.

  • Spike a portion of the PCM with this compound to create +PCM. The other portion serves as -PCM (control).

  • Culture HKs to the desired confluency.

  • Treat HKs with +PCM or -PCM for a specified duration (e.g., 4 hours).

  • Harvest the HKs and extract total RNA using a suitable kit.

  • Assess RNA quality and quantity.

  • Proceed with microarray analysis according to the manufacturer's protocol for the chosen platform. This typically involves cDNA synthesis, labeling, hybridization to the microarray chip, washing, and scanning.

  • Analyze the microarray data to identify differentially expressed genes between the +PCM and -PCM treated groups.

Apoptosis Detection by TUNEL Assay

This protocol describes the use of the Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay to detect apoptosis-induced DNA fragmentation in keratinocytes.

Materials:

  • Human keratinocytes treated as described in the microarray protocol

  • TUNEL assay kit

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • Fluorescence microscope

Procedure:

  • Culture and treat HKs on coverslips.

  • Wash the cells with PBS.

  • Fix the cells with the fixation solution.

  • Wash with PBS.

  • Permeabilize the cells.

  • Wash with PBS.

  • Perform the TUNEL reaction according to the kit manufacturer's instructions. This involves incubating the cells with the TUNEL reaction mixture containing TdT and labeled nucleotides.

  • Wash with PBS.

  • Mount the coverslips onto microscope slides with a mounting medium, potentially containing a nuclear counterstain like DAPI.

  • Visualize and quantify the apoptotic cells (displaying labeled DNA strand breaks) using a fluorescence microscope.

Experimental_Workflow Experimental Workflow for this compound Research cluster_SA_Culture S. aureus Culture & this compound Production cluster_HK_Treatment Host Cell Interaction cluster_Analysis Downstream Analysis SA_Culture 1. Culture S. aureus (Planktonic & Biofilm) Conditioned_Media 2. Prepare Conditioned Media (+/- this compound Spike) SA_Culture->Conditioned_Media HPLC_MS 3. Quantify this compound (HPLC-MS) Conditioned_Media->HPLC_MS Treatment 5. Treat Keratinocytes with Conditioned Media Conditioned_Media->Treatment HK_Culture 4. Culture Human Keratinocytes HK_Culture->Treatment Microarray 6a. Gene Expression Analysis (Microarray) Treatment->Microarray TUNEL 6b. Apoptosis Assay (TUNEL) Treatment->TUNEL Data_Analysis 7. Data Interpretation & Pathway Analysis Microarray->Data_Analysis TUNEL->Data_Analysis

Caption: Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound is a multifaceted secondary metabolite of S. aureus with a significant, albeit complex, role in host-pathogen interactions. Its elevated production in biofilms and its ability to potentiate the effects of other bacterial virulence factors on host cells highlight its potential as a therapeutic target. Specifically, inhibiting this compound synthesis or its activity could represent a novel strategy to mitigate the virulence of S. aureus, particularly in the context of chronic biofilm-associated infections.

Future research should focus on several key areas:

  • Elucidation of the specific host cell receptor(s) that interact with this compound or the complex of this compound and other bacterial molecules.

  • Detailed characterization of the downstream signaling events triggered by this compound in various host cell types.

  • Investigation into the role of this compound in in vivo infection models to validate the findings from in vitro studies.

  • Screening for and development of small molecule inhibitors of this compound biosynthesis or its activity.

A deeper understanding of the biological role of this compound will undoubtedly open new avenues for the development of innovative anti-staphylococcal therapies.

References

An In-depth Technical Guide to the Phevalin Biosynthesis Pathway in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phevalin is a cyclic dipeptide natural product belonging to the aureusimine family, synthesized by various bacteria, most notably the human pathogen Staphylococcus aureus.[1][2][3] As a nonribosomally synthesized peptide, its production is orchestrated by a large, modular enzyme complex known as a Nonribosomal Peptide Synthetase (NRPS).[1][2][3] This guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, the biochemical steps of its formation, and the factors influencing its production. It includes a summary of quantitative data, detailed experimental protocols for pathway characterization, and visual diagrams to elucidate the core mechanisms. This document is intended to serve as a technical resource for researchers investigating bacterial secondary metabolism, NRPS enzymology, and the development of novel therapeutics.

Introduction to this compound and Nonribosomal Peptide Synthesis

This compound (also known as aureusimine B) is a diketopiperazine synthesized from the amino acid precursors L-phenylalanine and L-valine.[1][2][3] It is one of several related cyclic dipeptides, including tyrvalin (L-tyrosine and L-valine) and leuvalin (L-leucine and L-valine), collectively termed aureusimines.[1][2][3] These molecules are classified as secondary metabolites, which are not essential for primary growth but often play crucial roles in virulence, signaling, and environmental adaptation.[1][4]

The biosynthesis of this compound does not occur on the ribosome. Instead, it is assembled by a Nonribosomal Peptide Synthetase (NRPS), a large, multi-domain enzymatic assembly line.[1][2][3] NRPSs are modular in nature, with each module typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain.[3][5] This template-independent mechanism allows for the incorporation of non-proteinogenic amino acids and modifications, leading to a vast diversity of natural products with significant pharmacological potential, including antibiotics, immunosuppressants, and anticancer agents.[1][2]

The ausAB Gene Cluster and the AusA NRPS Machinery

In Staphylococcus aureus, this compound biosynthesis is directed by the highly conserved ausAB gene cluster.[2][3]

  • ausA : This gene encodes the core NRPS enzyme, a large soluble protein of approximately 273-277 kDa.[2][6] AusA is a bimodular NRPS, meaning it contains two modules for the incorporation of two amino acids.

  • ausB : This gene encodes a phosphopantetheinyl transferase (PPTase).[2][6] The PPTase is essential for activating the NRPS by transferring a 4'-phosphopantetheine (B1211885) (Ppant) moiety from Coenzyme A to a conserved serine residue within the thiolation domains of AusA.[2][3][6] This post-translational modification converts the apo-NRPS into its functional holo-form.[3]

The domain architecture of the AusA NRPS is organized as follows: A₁-T₁-C-A₂-T₂-R .[2]

  • Module 1 (A₁-T₁): Responsible for incorporating the first amino acid (L-phenylalanine or L-tyrosine).

    • A₁ (Adenylation domain): Selects and activates the aromatic amino acid (L-phenylalanine for this compound) by hydrolyzing ATP to form an aminoacyl-AMP intermediate.

    • T₁ (Thiolation or Peptidyl Carrier Protein domain): The activated amino acid is covalently tethered to the Ppant arm of this domain as a thioester.[2]

  • Condensation Domain (C): Catalyzes the formation of the peptide bond between the amino acid on the first module (T₁) and the amino acid on the second module (T₂).

  • Module 2 (A₂-T₂): Responsible for incorporating the second amino acid (L-valine).

    • A₂ (Adenylation domain): Selects and activates L-valine.

    • T₂ (Thiolation domain): Covalently binds the activated L-valine.

  • Reductase Domain (R): A terminal domain that catalyzes the reductive release of the nascent dipeptide from the T₂ domain, forming a dipeptide aldehyde intermediate.[3][5][7]

The Biosynthesis Pathway of this compound

The synthesis of this compound is a sequential process occurring on the surface of the AusA enzyme.

Phevalin_Biosynthesis_Pathway Phe_AMP Phe_AMP AusA_T1 AusA_T1 Val_AMP Val_AMP AusA_T2 AusA_T2 Phe_T1 Phe_T1 AusA_C AusA_C Dipeptidyl Dipeptidyl AusA_R AusA_R Aldehyde Aldehyde Spontaneous Spontaneous

  • Amino Acid Activation: The A₁ domain of AusA selects L-phenylalanine and, using ATP, activates it to L-phenylalanyl-adenylate (Phe-AMP). Similarly, the A₂ domain activates L-valine to L-valinyl-adenylate (Val-AMP).

  • Thioesterification: The activated amino acids are transferred to the Ppant arms of their respective T domains (T₁ and T₂), forming covalent thioester bonds.

  • Condensation and Reductive Release: The C domain catalyzes the formation of a peptide bond, transferring the L-phenylalanine from T₁ onto the amino group of the L-valine tethered to T₂. This forms a dipeptidyl-S-T₂ intermediate. The terminal R (reductase) domain then releases the dipeptide as a reactive dipeptide aldehyde.[5][6]

  • Cyclization and Oxidation: The this compound-aldehyde intermediate is thought to undergo spontaneous, non-enzymatic cyclization and oxidation to form the stable diketopiperazine structure of this compound.[6]

Quantitative Analysis of this compound Production

The production of this compound is highly dependent on environmental conditions, particularly the availability of precursor amino acids. Studies have shown that the AusA NRPS preferentially synthesizes this compound over tyrvalin in certain host-mimicking media like RPMI-1640, even when both phenylalanine and tyrosine are available.[1][2][3] Furthermore, S. aureus biofilms have been shown to produce significantly greater amounts of this compound compared to their planktonic (free-floating) counterparts.[4][8][9]

ConditionOrganism/StrainThis compound Production LevelTyrvalin Production LevelReference
Growth in RPMI-1640S. aureus JE2Preferentially synthesizedLower than this compound[1][2][3]
Growth in Tryptic Soy Broth (TSB)S. aureus (various strains)Detected in stationary phaseDetected in stationary phase[3][10]
Growth in Synthetic Nasal Medium (lacking tyrosine)S. aureus JE2Marked productionTrace amounts[1][2]
Biofilm Culture vs. Planktonic CultureS. aureusHigher in biofilmHigher in biofilm[8][9]
Chemically Defined Medium (CDM)S. aureusComparable to tyrvalinComparable to this compound[2][11]
CDM lacking PhenylalanineS. aureusNot incorporatedUnaffected[11]
CDM lacking TyrosineS. aureusUnalteredNot detected[11]

Experimental Protocols for Studying this compound Biosynthesis

Characterizing the this compound biosynthesis pathway involves a combination of genetic, biochemical, and analytical techniques.

Protocol: Gene Cluster Inactivation (Knockout Mutant Construction)

This protocol is used to confirm the role of the ausAB gene cluster in this compound production.

Gene_Knockout_Workflow p4 p4 t1 t1 p4->t1 t4 t4 e1 e1 t4->e1

Protocol: Metabolite Extraction and Analysis by UPLC-MS

This protocol is used to detect and quantify this compound from bacterial cultures.

  • Sample Preparation:

    • Grow S. aureus (wild-type and ΔausAB mutant) in the desired liquid medium (e.g., TSB, RPMI-1640) for 24 hours or until stationary phase is reached.[3]

    • Centrifuge 1 mL of culture at >10,000 x g for 5 minutes to pellet the cells.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells.

  • Extraction:

    • To 500 µL of the filtered supernatant, add an equal volume of an organic solvent (e.g., ethyl acetate (B1210297) or butanol).

    • Vortex vigorously for 1 minute and centrifuge at high speed for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness using a vacuum concentrator or a gentle stream of nitrogen.

  • Analysis by UPLC-MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry):

    • Resuspend the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol).

    • Inject 5-10 µL of the resuspended extract onto a C18 reverse-phase UPLC column.

    • Elute the metabolites using a gradient of water and acetonitrile (B52724) (both typically containing 0.1% formic acid).

    • Monitor the eluent using a mass spectrometer in positive ion mode, scanning for the expected mass-to-charge ratio (m/z) of this compound.

    • Compare the retention time and mass spectrum of peaks from the wild-type sample to a purified this compound standard and the ΔausAB mutant sample (which should lack the corresponding peak).

    • Quantification can be performed by generating a standard curve with a purified this compound standard.[2]

Protocol: In Vitro NRPS Adenylation Domain Assay (ATP-PPi Exchange)

This assay is used to determine the amino acid substrate specificity of the A-domains within the AusA NRPS.

  • Protein Expression and Purification:

    • Clone the gene encoding the A-domain (or the full AusA protein) into an expression vector (e.g., pET vector with a His-tag).

    • Express the protein in E. coli BL21(DE3) and purify it using affinity chromatography (e.g., Ni-NTA).

  • Reaction Setup:

    • Prepare a reaction mixture containing: purified A-domain enzyme, a specific amino acid to be tested, ATP, pyrophosphatase, and radiolabeled [³²P]tetrasodium pyrophosphate ([³²P]PPi).

    • The reaction buffer should be optimized for pH and salt concentration.

  • Assay Principle:

    • The A-domain catalyzes the formation of an aminoacyl-AMP intermediate from an amino acid and ATP. This is a reversible reaction.

    • If the enzyme recognizes the supplied amino acid, it will catalyze the reverse reaction, incorporating the radiolabeled [³²P]PPi into ATP.

  • Detection:

    • After incubation, stop the reaction by adding a mixture of charcoal and perchloric acid.

    • The charcoal binds the newly formed radiolabeled ATP but not the free [³²P]PPi.

    • Wash the charcoal to remove unbound [³²P]PPi.

    • Measure the radioactivity of the charcoal-bound ATP using a scintillation counter.

    • High radioactivity indicates that the A-domain has specificity for the tested amino acid.

Conclusion and Future Directions

The biosynthesis of this compound in bacteria, particularly S. aureus, is a well-defined process mediated by the bimodular NRPS AusA, encoded by the ausAB gene cluster. The pathway is a classic example of nonribosomal peptide synthesis, involving sequential amino acid activation, condensation, and reductive release followed by cyclization. Production is tightly linked to the metabolic state of the cell and precursor availability, with environmental conditions significantly influencing the final yield.

While the biosynthetic machinery is understood, the precise biological role of this compound and other aureusimines remains an active area of investigation.[1] Initial reports linking them to virulence factor regulation have been re-evaluated, and current hypotheses suggest roles in metabolic switching or interspecies communication.[4][9] For drug development professionals, the AusA NRPS system presents an attractive target. Inhibiting this pathway could disrupt aspects of bacterial physiology without the immediate selective pressure of a bactericidal antibiotic, potentially offering a novel anti-pathogenic strategy. Further research into the structure and regulation of AusA will be critical for designing specific inhibitors and fully understanding the contribution of this compound to bacterial life.

References

Phevalin: A Bioactive Secondary Metabolite with Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Phevalin, also known as aureusimine B, is a cyclic dipeptide secondary metabolite produced by various bacteria, most notably the human pathogen Staphylococcus aureus.[1][2] As a product of a non-ribosomal peptide synthetase (NRPS), this compound has emerged as a molecule of significant interest within the scientific community.[1] Its biological activities, including enzyme inhibition and modulation of host cell signaling pathways, suggest its potential as a lead compound for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biological functions, and the experimental methodologies used for its study.

Chemical Structure and Properties

This compound is a cyclic dipeptide characterized by a monoketopiperazine core. It is synthesized by the AusA non-ribosomal peptide synthetase, which incorporates L-phenylalanine and L-valine residues.[1][3]

PropertyValueSource
IUPAC Name (3S)-3-benzyl-6-isopropyl-1H-pyrazin-2(3H)-one
Molecular Formula C₁₄H₁₈N₂O[1]
Molecular Weight 230.31 g/mol [1]
CAS Number 170713-71-0[1]
Canonical SMILES CC(C)C1=NC=C(C(=O)N1)CC2=CC=CC=C2[1]
Appearance White to off-white solid
Solubility Soluble in DMSO and methanol[2]
Storage Store at -20°C[1]

Biosynthesis

This compound is synthesized by the bimodular non-ribosomal peptide synthetase (NRPS) AusA in Staphylococcus aureus.[3][4] The biosynthesis process involves the following key steps:

  • Adenylation (A domain): The first module's A domain (A1) recognizes and activates L-phenylalanine by adenylation, consuming ATP.

  • Thiolation (T domain): The activated L-phenylalanine is then transferred to the phosphopantetheinyl arm of the cognate thiolation domain (T1).

  • Condensation (C domain): The condensation domain catalyzes the formation of a peptide bond between the T1-bound L-phenylalanine and the L-valine tethered to the T2 domain of the second module.

  • Second Module Activity: The second module's A domain (A2) activates L-valine, which is subsequently transferred to the T2 domain.

  • Cyclization and Release (R domain): The terminal reductase (R) domain facilitates the cyclization and release of the dipeptide, forming the characteristic pyrazinone ring of this compound.[4]

cluster_AusA AusA NRPS A1 A1 Domain T1 T1 Domain A1->T1 Activates & tethers L-Phenylalanine C C Domain T1->C R R Domain C->R Dipeptide formation A2 A2 Domain T2 T2 Domain A2->T2 Activates & tethers L-Valine T2->C This compound This compound R->this compound Cyclization & Release Phe L-Phenylalanine Phe->A1 Val L-Valine Val->A2 This compound This compound Unknown_Receptor Putative Cellular Target(s) This compound->Unknown_Receptor Binds/Activates MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Unknown_Receptor->MAPK_Cascade Activates AP1 AP-1 Complex (Fos/Jun) MAPK_Cascade->AP1 Phosphorylates & Activates Nucleus Nucleus AP1->Nucleus Translocates to Gene_Expression Altered Gene Expression (e.g., TP63, KRT17) Nucleus->Gene_Expression Regulates Transcription Cellular_Response Cellular Responses (Cell cycle arrest, Apoptosis) Gene_Expression->Cellular_Response Leads to Start S. aureus Culture (e.g., TSB medium) Centrifugation Centrifugation Start->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Extraction Organic Extraction (e.g., Chloroform) Supernatant->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Resuspension Resuspend in Methanol/DMSO Evaporation->Resuspension HPLC HPLC Purification (C18 column) Resuspension->HPLC Analysis Purity & Identity Check (LC-MS, NMR) HPLC->Analysis End Pure this compound Analysis->End

References

The Architecture of Phevalin Synthesis: A Technical Guide to its Non-Ribosomal Peptide Assembly

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the non-ribosomal peptide synthesis (NRPS) of Phevalin, a cyclic dipeptide produced by the bacterium Staphylococcus aureus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of natural products and the enzymatic machinery involved. We will delve into the genetic organization of the biosynthetic gene cluster, the enzymatic cascade of this compound assembly, detailed experimental protocols for its study, and quantitative data regarding its production.

Introduction to this compound and its Biosynthesis

This compound, also known as aureusimine B, is a member of the aureusimine family of cyclic dipeptides.[1][2] Its synthesis is not mediated by the ribosome, but rather by a large, modular enzyme complex known as a non-ribosomal peptide synthetase (NRPS).[1] In Staphylococcus aureus, the NRPS responsible for this compound production is a single, bi-modular protein named AusA.[3][4] The genetic blueprint for this machinery is encoded within the highly conserved aus gene cluster.[2][3][4]

The aus Gene Cluster: The Genetic Blueprint for this compound Synthesis

The biosynthesis of this compound is directed by the aus gene cluster, which is remarkably conserved across various S. aureus strains.[2][4] The core of this cluster consists of two key genes: ausA and ausB.[2][5]

  • ausA : This gene encodes the central NRPS enzyme, AusA. It is a large, 277 kDa protein organized into two distinct modules, each responsible for the incorporation of one of the two amino acid precursors of this compound.[3][5]

  • ausB : This gene encodes a 4'-phosphopantetheinyl transferase (PPTase). This enzyme is crucial for the activation of the AusA NRPS. It catalyzes the post-translational modification of the thiolation (T) domains within AusA by attaching a 4'-phosphopantetheine (B1211885) prosthetic group, a prerequisite for the synthetase's function.[3]

The genetic organization of the aus gene cluster in Staphylococcus aureus subsp. aureus JE2 is detailed in the table below.

Gene NameLocus Tag (JE2)Genomic Coordinates (JE2)StrandSize (amino acids)Putative Function
ausASAJE2_0185196,739 - 198,982Reverse747Non-ribosomal peptide synthetase (NRPS)
ausBSAJE2_0186199,031 - 199,714Reverse2274'-phosphopantetheinyl transferase (PPTase)
Data sourced from NCBI Reference Sequence: NC_017347.1 for Staphylococcus aureus subsp. aureus JE2.[2]

The Enzymatic Assembly Line: Non-Ribosomal Synthesis of this compound

The AusA NRPS functions as a molecular assembly line, sequentially selecting, activating, and condensing the amino acid building blocks to construct this compound. The enzyme is composed of two modules, with each module containing a specific set of catalytic domains. The domain architecture of AusA is as follows: A1-T1-C1-A2-T2-R .[3][5]

phevalin_synthesis_pathway cluster_module1 Module 1 cluster_module2 Module 2 cluster_release Release A1 A₁ Adenylation T1 T₁ Thiolation A1->T1 Activation & Thioesterification AMP_PPi1 AMP + PPi A1->AMP_PPi1 C1 C₁ Condensation T1->C1 A2 A₂ Adenylation T2 T₂ Thiolation A2->T2 Activation & Thioesterification AMP_PPi2 AMP + PPi A2->AMP_PPi2 T2->C1 Peptide Bond Formation R R Reductase T2->R Reductive Release NADP NADP⁺ R->NADP Dipeptide_Aldehyde Dipeptide Aldehyde R->Dipeptide_Aldehyde Val L-Valine Val->A1 Phe L-Phenylalanine Phe->A2 ATP1 ATP ATP1->A1 ATP2 ATP ATP2->A2 NADPH NADPH NADPH->R This compound This compound Dipeptide_Aldehyde->this compound Spontaneous Cyclization & Oxidation

Caption: Biosynthetic pathway of this compound by the AusA NRPS.

The synthesis proceeds through the following steps:

  • Module 1: L-Valine Incorporation

    • The Adenylation (A1) domain recognizes and activates L-Valine using ATP, forming a Valyl-AMP intermediate.

    • The activated valine is then transferred to the phosphopantetheine arm of the adjacent Thiolation (T1) domain , forming a covalent thioester bond.

  • Module 2: L-Phenylalanine Incorporation and Elongation

    • The Adenylation (A2) domain selects and activates L-Phenylalanine in a similar ATP-dependent manner.

    • The activated phenylalanine is loaded onto the Thiolation (T2) domain .

    • The Condensation (C1) domain catalyzes the formation of a peptide bond between the T1-bound valine and the T2-bound phenylalanine, resulting in a dipeptidyl-T2 intermediate.

  • Termination and Release

    • The terminal Reductase (R) domain cleaves the dipeptide from the T2 domain through a reductive release mechanism, consuming NADPH and yielding a dipeptide aldehyde.[3]

    • This aldehyde intermediate is unstable and spontaneously cyclizes and oxidizes to form the final pyrazinone ring structure of this compound.[3]

Quantitative Analysis of AusA Enzyme Kinetics

The substrate specificity and catalytic efficiency of the AusA NRPS have been characterized through in vitro enzymatic assays. The following table summarizes the steady-state kinetic parameters for the adenylation domains of AusA.

SubstrateKM (µM)kcat (min-1)kcat/KM (M-1s-1)
A1 Domain (Valine-activating)
L-Val35 ± 51.3 ± 0.1620
A2 Domain (Aromatic amino acid-activating)
L-Phe2100 ± 3001.1 ± 0.18.7
L-Tyr1100 ± 2001.3 ± 0.120
L-Leu4000 ± 7000.4 ± 0.11.7
Data adapted from Worrall, L. J., et al. (2013). Characterization of AusA: a dimodular nonribosomal peptide synthetase responsible for the production of aureusimine pyrazinones. Biochemistry, 52(5), 891-902.

This compound Production in Staphylococcus aureus

The production of this compound by S. aureus is influenced by various factors, including the growth phase, culture conditions, and the availability of precursor amino acids.[1][6]

S. aureus Strain/ConditionMediumThis compound Production LevelReference
UAMS-1 (Biofilm)Tryptic Soy Broth (TSB)Higher than planktonic[7][8]
UAMS-1 (Planktonic)Tryptic Soy Broth (TSB)Lower than biofilm[7][8]
JE2RPMI 1640Preferential production over Tyrvalin[6]
JE2Chemically Defined Medium (CDM)Comparable to Tyrvalin[6]
JE2Synthetic Nasal Medium (lacking Tyr)Marked this compound production[6]
Cowan ITryptic Soy Broth (TSB)Detected[6]
USA300 JE2Tryptic Soy Broth (TSB)Detected[6]

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of this compound's non-ribosomal peptide synthesis.

Identification of the aus Gene Cluster

aus_gene_cluster_identification cluster_workflow Gene Cluster Identification Workflow start Genomic DNA Extraction from S. aureus library_prep Genomic Library Construction (e.g., in pUC19) start->library_prep screening Screening with a Probe (e.g., homologous NRPS gene) library_prep->screening sequencing Sequencing of Positive Clones screening->sequencing bioinformatics Bioinformatic Analysis (Annotation, Domain Prediction) sequencing->bioinformatics end Identification of ausA and ausB bioinformatics->end atp_ppi_exchange_assay cluster_workflow ATP-PPi Exchange Assay Workflow start Prepare Reaction Mixture: - Purified AusA - Amino Acid Substrate - [³²P]PPi - ATP, MgCl₂ incubation Incubate at Room Temperature start->incubation quenching Quench Reaction (e.g., with perchloric acid) incubation->quenching adsorption Adsorb [³²P]ATP on Activated Charcoal quenching->adsorption washing Wash Charcoal to Remove Unreacted [³²P]PPi adsorption->washing scintillation Measure Radioactivity of Charcoal via Scintillation Counting washing->scintillation end Quantify Amino Acid -Dependent ATP Formation scintillation->end

References

Methodological & Application

Application Notes and Protocols for Phevalin Extraction from Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phevalin, also known as aureusimine B, is a cyclic dipeptide secondary metabolite produced by several bacterial species, most notably Staphylococcus aureus. It belongs to the pyrazinone family of natural products and is synthesized non-ribosomally by the enzyme complex AusA. Research has indicated that this compound production is significantly higher in S. aureus biofilm cultures compared to their planktonic counterparts, suggesting a role in biofilm-related processes and pathogenesis.[1][2][3] The biological activities of this compound are a subject of ongoing research, with potential implications for virulence and host-cell interactions. This document provides detailed protocols for the extraction, purification, and quantification of this compound from bacterial cultures.

Data Presentation

This compound Production in Staphylococcus aureus

This compound production is notably influenced by the growth state of Staphylococcus aureus, with biofilm cultures showing significantly higher yields than planktonic cultures. While exact yields can vary depending on the strain and specific culture conditions, the trend of increased production in biofilms is a consistent finding.

Culture TypeRelative this compound ProductionReference
Planktonic CultureLow[1][2][3]
Biofilm CultureHigh (Significantly greater than planktonic)[1][2][3]
Comparison of Solvent Systems for Secondary Metabolite Extraction

The choice of solvent is critical for the efficient extraction of secondary metabolites like this compound from bacterial cultures. The polarity of the solvent determines its ability to solubilize the target compound. Below is a comparative overview of commonly used solvents for the extraction of bacterial secondary metabolites.

Solvent SystemPolarityAdvantagesDisadvantagesTypical Recovery
Chloroform (B151607) Non-polarEffective for extracting cyclic dipeptides and other non-polar compounds.Halogenated solvent, potential for environmental and health concerns.Good
Ethyl Acetate (B1210297) Moderately polarGood for a broad range of metabolites; less toxic than chloroform.Can co-extract a wider range of impurities.Good to Excellent
Ethanol/Methanol PolarEffective for a wide range of polar and some non-polar compounds.May extract a high amount of water-soluble impurities requiring further cleanup.Variable, generally good
Acetone Polar aproticGood for a range of compounds and is miscible with water.Can be reactive with certain compounds.Good

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized by a dimodular non-ribosomal peptide synthetase (NRPS) known as AusA. The process involves the activation and condensation of L-phenylalanine and L-valine. The resulting dipeptide is then released and cyclized to form the pyrazinone structure of this compound.

G This compound Biosynthesis via AusA NRPS cluster_AusA AusA NRPS A1 A-domain 1 (Adenylation) T1 T-domain 1 (Thiolation) A1->T1 Activates & loads L-Valine C C-domain (Condensation) T1->C R R-domain (Reductase/Release) C->R Dipeptide formation A2 A-domain 2 (Adenylation) T2 T-domain 2 (Thiolation) A2->T2 Activates & loads L-Phenylalanine T2->C This compound This compound R->this compound Cyclization & Release LVal L-Valine LVal->A1 LPhe L-Phenylalanine LPhe->A2

Caption: Biosynthesis of this compound by the AusA non-ribosomal peptide synthetase (NRPS).

Regulation of this compound Production in S. aureus

The production of many secondary metabolites in Staphylococcus aureus, including those synthesized by NRPS, is influenced by the accessory gene regulator (Agr) quorum-sensing system. The Agr system is a cell-density dependent signaling pathway that upregulates the expression of virulence factors and secondary metabolites in the post-exponential growth phase.

G Agr Quorum Sensing Regulation of Secondary Metabolism cluster_agr agr Operon AgrD AgrD (Precursor peptide) AgrB AgrB (Processing & Export) AgrD->AgrB AIP AIP (Autoinducing Peptide) AgrB->AIP exports AgrC AgrC (Receptor Kinase) AgrA AgrA (Response Regulator) AgrC->AgrA phosphorylates RNAIII RNAIII AgrA->RNAIII activates transcription AIP->AgrC activates (at high cell density) AusA_expression ausA Gene Expression RNAIII->AusA_expression upregulates Phevalin_production This compound Production AusA_expression->Phevalin_production

Caption: The Agr quorum-sensing system positively regulates the expression of the ausA gene.

Experimental Workflow for this compound Extraction and Purification

The overall process for obtaining pure this compound from bacterial cultures involves several key stages, from initial cultivation to final purification and analysis.

G Experimental Workflow for this compound Extraction Culture Bacterial Culture (S. aureus - planktonic or biofilm) Centrifugation Centrifugation (Separate cells and supernatant) Culture->Centrifugation Extraction Solvent Extraction (e.g., Chloroform or Ethyl Acetate) Centrifugation->Extraction Supernatant Drying Drying of Organic Phase (e.g., Nitrogen stream or rotary evaporator) Extraction->Drying Resuspension Resuspend Crude Extract Drying->Resuspension Purification HPLC Purification Resuspension->Purification Analysis Analysis (HPLC-MS, NMR) Purification->Analysis Purified this compound

Caption: A general workflow for the extraction and purification of this compound from bacterial culture.

Experimental Protocols

Protocol 1: Culturing Staphylococcus aureus for this compound Production

Materials:

  • Staphylococcus aureus strain (e.g., ATCC 25923)

  • Tryptic Soy Broth (TSB)

  • Sterile culture flasks or plates for biofilm formation

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure for Planktonic Culture:

  • Inoculate 50 mL of TSB in a 250 mL flask with a single colony of S. aureus.

  • Incubate at 37°C with shaking at 200 rpm overnight (16-18 hours).

  • Monitor growth by measuring the optical density at 600 nm (OD600).

  • Harvest the culture in the late exponential or early stationary phase for this compound extraction.

Procedure for Biofilm Culture:

  • Inoculate S. aureus into TSB supplemented with glucose (e.g., 0.5% w/v) in a suitable vessel for biofilm formation (e.g., multi-well plates, petri dishes).

  • Incubate at 37°C under static conditions for 48-72 hours to allow for robust biofilm development.

  • Carefully remove the planktonic cells and gently wash the biofilm with sterile phosphate-buffered saline (PBS).

  • The biofilm-conditioned medium can be collected for extraction, or the biofilm can be scraped and resuspended for extraction.

Protocol 2: Solvent Extraction of this compound from Culture Supernatant

Materials:

  • Bacterial culture supernatant

  • Chloroform or Ethyl Acetate (HPLC grade)

  • Separatory funnel or centrifuge tubes

  • Centrifuge

  • Rotary evaporator or nitrogen gas stream

  • Methanol (HPLC grade)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Centrifuge the bacterial culture at 10,000 x g for 15 minutes at 4°C to pellet the cells.

  • Carefully decant the supernatant into a clean flask or separatory funnel.

  • Add an equal volume of chloroform or ethyl acetate to the supernatant (1:1 v/v).

  • If using a separatory funnel, shake vigorously for 2-3 minutes, periodically venting the funnel. If using centrifuge tubes, vortex thoroughly for 5 minutes.

  • Allow the phases to separate. If an emulsion forms, centrifuge at 4,000 x g for 10 minutes to aid separation.

  • Carefully collect the lower organic phase (chloroform) or the upper organic phase (ethyl acetate).

  • Repeat the extraction of the aqueous phase with a fresh portion of the organic solvent to maximize recovery.

  • Pool the organic extracts and evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen gas.

  • Resuspend the dried extract in a small volume of a suitable solvent for HPLC analysis, such as 20% DMSO in water or methanol.

Protocol 3: HPLC Purification of this compound

Materials:

  • Crude this compound extract

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

  • Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid

  • Fraction collector

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

  • Filter the resuspended crude extract through a 0.22 µm syringe filter before injection.

  • Inject the filtered sample onto the HPLC column.

  • Elute the compounds using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 40 minutes).

  • Monitor the elution profile at a suitable wavelength for pyrazinones (e.g., 322 nm).

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by HPLC-MS to identify the fraction containing this compound based on its mass-to-charge ratio.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Protocol 4: Quantification of this compound by HPLC-MS

Materials:

  • Purified this compound or crude extract

  • HPLC-MS system (e.g., coupled to a triple quadrupole or time-of-flight mass spectrometer)

  • This compound analytical standard (if available for absolute quantification)

Procedure:

  • Develop a suitable HPLC method for the separation of this compound as described in Protocol 3.

  • For quantification, operate the mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity. The precursor ion for this compound should be selected.

  • Prepare a calibration curve using a serial dilution of the this compound analytical standard.

  • Inject the samples and the standards into the HPLC-MS system.

  • Integrate the peak area of this compound in the samples and determine the concentration by comparing it to the calibration curve.

  • If an analytical standard is not available, relative quantification can be performed by comparing the peak areas between different samples.

References

Application Notes and Protocols: Utilizing Phevalin in Human Keratinocyte Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of Phevalin, a cyclic dipeptide produced by Staphylococcus aureus, on gene expression in human keratinocytes. The provided protocols and data are based on published research and are intended to serve as a starting point for further investigation into the role of this compound in host-pathogen interactions and skin biology.

Introduction

This compound (aureusimine B) is a secondary metabolite produced by Staphylococcus aureus, a bacterium frequently associated with skin and soft tissue infections.[1][2][3] Research has shown that this compound can modulate gene expression in human keratinocytes, the primary cell type of the epidermis.[1][2] While this compound alone has a modest effect on keratinocyte gene expression, its impact is significantly amplified in the presence of other bacterial products.[1][2][4] This suggests a potential role for this compound in the pathogenesis of S. aureus skin infections, making it a molecule of interest for dermatological research and drug development.[1][2][3]

These notes provide detailed protocols for treating human keratinocytes with this compound and analyzing the subsequent changes in gene expression, along with a summary of known gene expression changes and a proposed signaling pathway.

Data Presentation: Gene Expression Changes in Human Keratinocytes Treated with this compound

The following table summarizes the statistically significant changes in gene expression observed in human keratinocytes following treatment with 1 µM or 10 µM this compound. The data indicates a modest regulatory effect on a limited number of genes.[1][2]

Table 1: Significant Gene Expression Changes in Human Keratinocytes Treated with this compound

Gene SymbolGene NameFunctionFold Change (1 µM this compound)Fold Change (10 µM this compound)
Upregulated Genes
TP63Tumor protein p63Transcription factor involved in cell cycle arrest and apoptosis+2.21+8.28
KRT17Keratin 17Type I intermediate filament keratin+2.01+2.54
IL1R2Interleukin 1 receptor, type IIDecoy receptor for interleukin-1+2.15+2.33
...............
Downregulated Genes
SERPINB4Serpin family B member 4Serine protease inhibitor-2.11-2.45
...............
Note: This table is a representation of the data presented in the study by Secor et al. (2012) and is not exhaustive. The original publication should be consulted for the complete dataset.[1][2]

Experimental Protocols

Protocol 1: Human Keratinocyte Cell Culture and this compound Treatment

This protocol outlines the steps for culturing primary human keratinocytes and treating them with this compound.

Materials:

  • Primary Human Epidermal Keratinocytes (HEKs)

  • Keratinocyte growth medium (e.g., EpiLife Medium with EDGS)[5]

  • This compound (synthetic)

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-buffered saline (PBS, sterile)

  • Cell culture flasks or plates

  • Incubator (37°C, 5% CO2)

  • Laminar flow hood

Procedure:

  • Cell Culture: Culture primary HEKs in keratinocyte growth medium in a 37°C, 5% CO2 incubator.[5] Passage the cells upon reaching 70-80% confluency. For experiments, seed the cells in appropriate culture plates (e.g., 6-well plates) and allow them to adhere and reach the desired confluency (typically 50-70%).

  • This compound Stock Solution: Prepare a stock solution of this compound in sterile DMSO. For example, a 10 mM stock solution. Store at -20°C.

  • Treatment Preparation: On the day of the experiment, dilute the this compound stock solution in fresh keratinocyte growth medium to the desired final concentrations (e.g., 1 µM and 10 µM).[1][2] Prepare a vehicle control medium containing the same concentration of DMSO as the highest this compound concentration.

  • Cell Treatment: Remove the old medium from the keratinocyte cultures. Wash the cells once with sterile PBS. Add the prepared media containing this compound or the vehicle control to the respective wells.

  • Incubation: Incubate the treated cells for the desired time period (e.g., 4 or 24 hours).[4]

  • Cell Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction.

Protocol 2: RNA Isolation and Gene Expression Analysis via Microarray

This protocol describes the steps for isolating total RNA from treated keratinocytes and analyzing gene expression using a microarray platform.

Materials:

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • RNase-free water, tubes, and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Bioanalyzer for RNA quality assessment

  • Microarray platform (e.g., Affymetrix GeneChip)

  • Reagents for cDNA synthesis, labeling, and hybridization (as per microarray manufacturer's instructions)[6]

  • Hybridization oven

  • Microarray scanner

Procedure:

  • RNA Isolation: Lyse the cells directly in the culture wells using the lysis buffer from the RNA isolation kit.[7] Follow the manufacturer's protocol to isolate total RNA. Elute the RNA in RNase-free water.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer. Assess the RNA integrity (RIN score) using a bioanalyzer. High-quality RNA is crucial for reliable microarray data.

  • cDNA Synthesis and Labeling: Synthesize complementary DNA (cDNA) from the total RNA.[6] Subsequently, generate biotin-labeled cRNA using an in vitro transcription reaction.[6] Follow the specific protocols provided by the microarray kit manufacturer.

  • Hybridization: Hybridize the fragmented and labeled cRNA to the microarray chips for a specified duration (e.g., 16 hours) at a controlled temperature (e.g., 45°C) in a hybridization oven.[6]

  • Washing and Staining: After hybridization, wash the arrays to remove non-specifically bound cRNA.[6] Stain the arrays with a fluorescently labeled streptavidin conjugate.

  • Scanning and Data Acquisition: Scan the microarray chips using a high-resolution scanner to detect the fluorescent signals.[6] The scanner's software will generate raw data files (e.g., .CEL files).

  • Data Analysis: Perform quality control on the raw data. Normalize the data to correct for technical variations between arrays. Use statistical methods to identify differentially expressed genes between the this compound-treated and control groups.[8] A fold-change cutoff (e.g., ≥2) and a p-value threshold (e.g., <0.05) are typically applied to identify significantly regulated genes.[1][2]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G

G

References

Application Notes and Protocols for Phevalin in Biofilm Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and potential applications of Phevalin, a cyclic dipeptide produced by Staphylococcus aureus, in the context of biofilm research. The accompanying protocols offer detailed methodologies for key experiments to facilitate further investigation into its biological role.

Introduction to this compound

This compound, also known as aureusimine B, is a non-ribosomally synthesized cyclic dipeptide produced by the human pathogen Staphylococcus aureus. Research has indicated that this compound production is significantly upregulated in S. aureus biofilms compared to their free-living, planktonic counterparts[1][2][3][4]. While its precise biological function is still under investigation, it is hypothesized to play a role in virulence factor expression, host-pathogen interactions, and interspecies communication[1][2][3]. This compound has been detected in all tested strains of S. aureus, including methicillin-resistant (MRSA) and methicillin-susceptible strains, as well as in Streptococcus mutans and undefined oral bacterial communities[1][2]. Notably, its production has not been observed in Gram-negative bacteria[1][2].

The heightened production of this compound within the biofilm matrix suggests its potential as a biomarker for diagnosing chronic, biofilm-associated S. aureus infections[1][2]. Understanding the role of this compound may unveil new therapeutic targets for combating these persistent infections.

Applications of this compound in Biofilm Research

The primary applications of studying this compound in the context of biofilms revolve around its role as a potential biomarker and its involvement in the host response to infection.

  • Biomarker for Biofilm-Associated Infections: The differential production of this compound in biofilms makes it a candidate biomarker for detecting the presence of S. aureus biofilms in chronic wounds or on medical devices[1][2].

  • Investigating Host-Pathogen Interactions: this compound, particularly in combination with other secreted bacterial factors, has been shown to modulate gene expression in human keratinocytes. This suggests a role in manipulating the host response during skin and soft tissue infections[1][2][3].

  • Understanding Biofilm Physiology: As a metabolite produced in greater quantities during the biofilm lifecycle, studying the regulation of this compound synthesis can provide insights into the unique metabolic and signaling pathways active in this state.

Quantitative Data Summary

The following tables summarize the key quantitative findings from published research on this compound.

Table 1: this compound Production in Various Bacterial Cultures

Bacterial Strain/CommunityThis compound DetectionReference
Staphylococcus aureus (MRSA and MSSA strains)Detected[1][2]
Streptococcus mutansDetected[1][2]
Undefined Oral Community (from human saliva)Detected[1][2]
Gram-Negative Bacteria (specific strains tested not detailed)Not Detected[1][2]

Table 2: Relative this compound Production in S. aureus Biofilm vs. Planktonic Cultures

Culture ConditionRelative this compound ProductionKey FindingsReference
BiofilmSignificantly HigherHPLC-MS analysis revealed a notable increase in this compound in biofilm extracts compared to planktonic culture extracts.[1][4]
PlanktonicLower-[1][4]
Resuspended BiofilmLower than established biofilmThis compound production is associated with the mature biofilm state.[1][4]

Table 3: Effect of Exogenous this compound on Human Keratinocyte Gene Expression

ConditionNumber of Significantly Regulated Genes (±2 fold change, p<0.05)Notable Upregulated GeneReference
1 µM or 10 µM this compound alone24TP63 (+8.28 fold)[1][2]
Planktonic Conditioned Medium (PCM) + this compoundAmplified differential gene expression compared to PCM alone-[1][2][3]

Experimental Protocols

Protocol 1: Extraction and Quantification of this compound from S. aureus Biofilms

This protocol describes the methodology for extracting and quantifying this compound from in vitro S. aureus biofilms using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • S. aureus strain of interest

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • Petri dishes or multi-well plates for biofilm culture

  • Sterile scrapers

  • Organic solvent (e.g., ethyl acetate)

  • Centrifuge and tubes

  • HPLC-MS system

  • This compound standard (for quantification)

  • Phosphate Buffered Saline (PBS)

Methodology:

  • Biofilm Culture:

    • Inoculate the S. aureus strain into TSB and incubate overnight at 37°C.

    • Dilute the overnight culture and seed into petri dishes or multi-well plates.

    • Incubate for 24-48 hours at 37°C to allow for biofilm formation.

    • For comparison, grow a planktonic culture in parallel.

  • Biofilm Harvesting:

    • Carefully remove the growth medium from the biofilm culture.

    • Gently wash the biofilm with PBS to remove planktonic cells.

    • Harvest the biofilm by scraping the surface and resuspending the cells in a known volume of PBS.

  • Extraction:

    • For planktonic cultures, centrifuge the culture and collect the supernatant.

    • For biofilm samples, lyse the cells (e.g., by sonication) and centrifuge to collect the supernatant.

    • Perform a liquid-liquid extraction on the supernatant using an equal volume of ethyl acetate. Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (upper) phase and evaporate to dryness.

  • HPLC-MS Analysis:

    • Reconstitute the dried extract in a suitable solvent (e.g., methanol).

    • Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer.

    • Use a this compound standard to create a standard curve for absolute quantification.

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound.

  • Data Normalization:

    • Normalize the quantified this compound concentration to the biomass of the biofilm, which can be determined by measuring the optical density (OD600) of the resuspended biofilm cells or by performing a protein assay.[1][4]

Protocol 2: Assessment of this compound's Impact on Host Cell Gene Expression

This protocol outlines the steps to evaluate how this compound, alone or in combination with bacterial conditioned medium, affects the gene expression profile of human keratinocytes.

Materials:

  • Human keratinocyte (HK) cell line

  • Appropriate cell culture medium (e.g., DMEM)

  • S. aureus planktonic conditioned medium (PCM)

  • Synthetic this compound

  • RNA extraction kit

  • qRT-PCR or microarray reagents and instrumentation

  • Multi-well cell culture plates

Methodology:

  • Preparation of Conditioned Medium:

    • Grow S. aureus planktonically in TSB overnight.

    • Centrifuge the culture to pellet the bacteria.

    • Filter-sterilize the supernatant to obtain Planktonic Conditioned Medium (PCM).

  • Cell Culture and Treatment:

    • Seed human keratinocytes in multi-well plates and grow to confluence.

    • Prepare the following treatment groups:

      • Control (cell culture medium only)

      • This compound (at desired concentrations, e.g., 1 µM and 10 µM)

      • PCM

      • PCM + this compound

    • Treat the keratinocytes with the respective media for a defined period (e.g., 4 or 24 hours).

  • RNA Extraction and Gene Expression Analysis:

    • After the treatment period, lyse the cells and extract total RNA using a commercial kit.

    • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of specific target genes or a microarray analysis for a global view of gene expression changes.

    • Normalize the expression data to a housekeeping gene (e.g., GAPDH).

  • Data Analysis:

    • Calculate the fold change in gene expression for each treatment group relative to the control.

    • Perform statistical analysis to identify significantly regulated genes.

Visualizations

experimental_workflow cluster_biofilm Biofilm Culture & Harvest cluster_planktonic Planktonic Culture cluster_extraction Extraction cluster_analysis Analysis B1 Inoculate S. aureus B2 Incubate (24-48h) for biofilm formation B1->B2 B3 Harvest biofilm B2->B3 E1 Organic solvent extraction B3->E1 P1 Inoculate S. aureus P2 Incubate (overnight) P1->P2 P3 Collect supernatant P2->P3 P3->E1 E2 Evaporate to dryness E1->E2 E3 Reconstitute E2->E3 A1 HPLC-MS Analysis E3->A1 A2 Quantify this compound A1->A2

Caption: Workflow for this compound extraction and quantification.

host_interaction SA_planktonic S. aureus (Planktonic) Other_factors Other Soluble Factors (PCM) SA_planktonic->Other_factors SA_biofilm S. aureus (Biofilm) This compound This compound SA_biofilm->this compound High Production Keratinocyte Human Keratinocyte This compound->Keratinocyte Modest effect alone Gene_expression Altered Gene Expression This compound->Gene_expression Other_factors->Keratinocyte Other_factors->Gene_expression Keratinocyte->Gene_expression Amplified Response

Caption: this compound's synergistic effect on host cell gene expression.

signaling_pathway cluster_infection S. aureus Biofilm Infection cluster_research Research Application Biofilm Established Biofilm This compound This compound Secretion Biofilm->this compound Host Host Tissue (e.g., Keratinocytes) This compound->Host Modulates Host Response Detection Detect this compound in sample Host->Detection Diagnostic Sampling Biomarker Inference of Biofilm Presence Detection->Biomarker

Caption: Conceptual role of this compound as a biofilm biomarker.

References

Application Notes and Protocols: Investigating the Cellular Impact of Phevalin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the effects of Phevalin, a cyclic dipeptide produced by Staphylococcus aureus, on host cells. The following sections detail experimental protocols and data presentation formats to facilitate reproducible and robust research into this compound's mechanism of action and potential as a therapeutic target.

Introduction to this compound

This compound, also known as aureusimine B, is a secondary metabolite synthesized by the non-ribosomal peptide synthetase (NRPS) AusA in Staphylococcus aureus, particularly within biofilm communities.[1][2] Its known biological activities include potential calpain inhibition and modulation of host cell gene expression, suggesting a role in host-pathogen interactions.[1][3] Understanding the impact of this compound on host cells is crucial for elucidating its role in staphylococcal infections and for exploring its therapeutic potential.

Data Presentation: Summarized Quantitative Data

To facilitate the comparison of experimental outcomes, all quantitative data should be organized into clear and concise tables.

Table 1: Effect of this compound on Gene Expression in Human Keratinocytes (HK)

Gene SymbolFunctionFold Change (1 µM this compound)Fold Change (10 µM this compound)p-value
TP63Transcription factor involved in cell cycle arrest and apoptosis+8.28-<0.05
KRT17Keratin 17+2.55+2.89<0.05
KRT6AKeratin 6A+2.34+2.65<0.05
SFNStratifin+2.21+2.12<0.05
IL1R1Interleukin 1 Receptor, Type I-2.01-2.15<0.05
IL6Interleukin 6-2.23-2.45<0.05
...............

Data adapted from Secor P.R., et al., 2012. This table presents a selection of genes significantly regulated by this compound in human keratinocytes.[1][2]

Table 2: Cytotoxicity and Apoptosis Data for this compound

AssayCell LineParameterValue
Calpain Inhibition-IC501.3 µM (in a casein hydrolysis assay)[1]
Cytotoxicity (MTT Assay)Human KeratinocytesIC50Data not currently available in published literature
Early Apoptosis (Annexin V/PI)Human Keratinocytes% Apoptotic CellsData not currently available in published literature
Late Apoptosis (TUNEL Assay)Human Keratinocytes% TUNEL Positive CellsNo significant increase observed[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Cell Viability and Cytotoxicity: MTT Assay

This protocol determines the effect of this compound on cell metabolic activity, an indicator of cell viability and proliferation.

Materials:

  • Human Keratinocytes (HK) or other host cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Host cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with this compound for the desired time, harvest the cells (including any floating cells in the supernatant).

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Host cells treated with this compound

  • PBS

  • Ice-cold 70% ethanol (B145695)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after this compound treatment.

  • Washing: Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

  • Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes (or store at -20°C for later analysis).

  • Rehydration and RNase Treatment: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Resuspend the pellet in 1 mL of PBS and incubate for 1 minute. Centrifuge again and resuspend the pellet in 250 µL of PBS containing 10 µL of RNase A solution. Incubate at 37°C for 30 minutes.

  • PI Staining: Add 250 µL of PI staining solution and incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases based on their DNA content.

Gene Expression Analysis: Quantitative Real-Time PCR (qRT-PCR)

This protocol quantifies the changes in the expression of target genes in response to this compound treatment.

Materials:

  • Host cells treated with this compound

  • RNA extraction kit

  • Reverse transcription kit

  • SYBR Green or TaqMan-based qPCR master mix

  • Gene-specific primers for target and reference genes

  • Real-time PCR system

Procedure:

  • RNA Extraction: Extract total RNA from this compound-treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, ACTB), and the qPCR master mix.

  • Thermal Cycling: Perform the qPCR reaction in a real-time PCR system using an appropriate thermal cycling protocol.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.

Signaling Pathway Analysis: Western Blotting for MAPK/AP-1 Pathway

This protocol detects the activation (phosphorylation) of key proteins in the MAPK/AP-1 signaling pathway.

Materials:

  • Host cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-c-Jun, anti-c-Fos)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After this compound treatment, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in sample buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the chemiluminescent substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels to determine the activation status.

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental designs.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_molecular_analysis Molecular Analysis cluster_data_analysis Data Analysis start Seed Host Cells (e.g., Human Keratinocytes) treatment Treat with this compound (and controls) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle gene_expression Gene Expression (qRT-PCR) treatment->gene_expression protein_analysis Protein Analysis (Western Blot) treatment->protein_analysis ic50 IC50 Calculation viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry relative_quantification Relative Gene Expression gene_expression->relative_quantification pathway_analysis Signaling Pathway Activation protein_analysis->pathway_analysis

Caption: Experimental workflow for studying this compound's impact on host cells.

MAPK_AP1_Pathway cluster_stimulus Stimulus cluster_mapk MAPK Cascade cluster_ap1 AP-1 Transcription Factor cluster_response Cellular Response This compound This compound mapkkk MAPKKK This compound->mapkkk Hypothesized Activation mek MEK1/2 mapkkk->mek jnk JNK mek->jnk p38 p38 mek->p38 erk ERK1/2 mek->erk cjun c-Jun jnk->cjun Phosphorylation cfos c-Fos p38->cfos Phosphorylation erk->cfos Phosphorylation ap1 AP-1 Complex cjun->ap1 cfos->ap1 gene_expression Gene Expression (e.g., TP63, KRT17) ap1->gene_expression apoptosis Apoptosis gene_expression->apoptosis proliferation Proliferation gene_expression->proliferation migration Cell Migration gene_expression->migration

Caption: Hypothesized MAPK/AP-1 signaling pathway potentially modulated by this compound.

References

Application Notes and Protocols for Investigating Phevalin Function In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phevalin, also known as Aureusimine B, is a cyclic dipeptide metabolite with emerging interest due to its potential roles in bacterial virulence and its effects on host cells.[1][2][3] It has been reported to exhibit calpain inhibitor activity and may modulate signaling cascades such as MAPK/AP-1 in human keratinocytes, impacting processes like apoptosis and proliferation.[1][2][3] These application notes provide a framework for investigating the function of this compound in vitro, with a focus on its potential inhibitory effects on the critical PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in diseases like cancer.[4][5] Detailed protocols for cell-based and biochemical assays are presented to enable researchers to characterize the bioactivity of this compound.

The PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, and metabolism.[6] Upon activation by growth factors, phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2), converting it to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[7] PIP3 acts as a second messenger, recruiting and activating downstream proteins, including the serine/threonine kinase Akt.[4][7] Activated Akt then phosphorylates numerous substrates, leading to the activation of mTOR (mammalian target of rapamycin), which ultimately promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.[8][9] Given its central role in cell fate, this pathway is a primary target for therapeutic intervention.[4]

Hypothesized Action of this compound

For the context of these protocols, we hypothesize that this compound acts as an inhibitor at an upstream node of this pathway, such as PI3K, thereby preventing the downstream activation of Akt and mTOR. The following protocols are designed to test this hypothesis.

PI3K_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP3 Converts PIP2 to This compound This compound This compound->PI3K Inhibits mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTOR->Proliferation Promotes Workflow_Proliferation A 1. Seed cells in 96-well plate B 2. Treat cells with serial dilutions of this compound A->B C 3. Incubate for 72 hours B->C D 4. Add WST-1 reagent and incubate C->D E 5. Measure absorbance at 450 nm D->E F 6. Calculate IC50 value E->F Workflow_WB A 1. Cell Treatment & Pathway Stimulation B 2. Protein Extraction & Quantification A->B C 3. SDS-PAGE & Membrane Transfer B->C D 4. Blocking & Antibody Incubation C->D E 5. Signal Detection with ECL D->E F 6. Densitometric Analysis E->F Kinase_Assay_Logic cluster_reaction Kinase Reaction cluster_detection Luminescence Detection A PI3K Enzyme + Substrate (PIP2) + ATP C PIP3 + ADP A->C B This compound B->C Inhibits D ADP E Light Signal D->E Proportional to

References

Troubleshooting & Optimization

Improving Phevalin yield from Staphylococcus aureus cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Phevalin yield from Staphylococcus aureus cultures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve experimental outcomes.

Troubleshooting Guide: Low this compound Yield

Low or inconsistent this compound yield is a common challenge. This guide addresses potential causes and provides actionable solutions.

IssuePotential CauseRecommended ActionExpected Outcome
Low Biomass Suboptimal Growth Conditions: Temperature, pH, or aeration may not be ideal for S. aureus growth.Optimize growth parameters. Start with 37°C, pH 7.0, and shaking at 180-200 rpm. Monitor growth by measuring optical density at 600 nm (OD₆₀₀).Increased cell density, providing more cells for this compound production.
Nutrient-Poor Medium: The culture medium may lack essential nutrients for robust growth.Use a rich medium like Tryptic Soy Broth (TSB). Ensure essential amino acid precursors for this compound (phenylalanine and valine) are available.Improved growth rate and higher final cell density.
Good Biomass, Low this compound Yield Planktonic Culture Dominance: this compound production is significantly higher in biofilm cultures compared to planktonic (free-floating) cultures.[1]Switch to a biofilm culture method. Grow S. aureus on a solid or semi-solid surface (e.g., agar (B569324) plates, glass beads) or use a drip-flow reactor.A substantial increase in this compound yield per cell.
Suboptimal Induction of Secondary Metabolism: Production of secondary metabolites like this compound often occurs in the stationary phase of growth.Extend the incubation time beyond the exponential growth phase. Monitor this compound production at different time points (e.g., 24, 48, 72 hours) to determine the optimal harvest time.Increased this compound concentration in the culture supernatant.
Incorrect Precursor Amino Acid Ratio: The non-ribosomal peptide synthetase (NRPS) AusA may preferentially synthesize other cyclic dipeptides if precursor availability is not optimal.Supplement the culture medium with L-phenylalanine and L-valine. Experiment with different concentrations and ratios to favor this compound synthesis.Higher specificity and yield of this compound over other aureusimines.
Inadequate Aeration During Production Phase: Oxygen levels can influence secondary metabolite biosynthesis.While initial growth may be robust, ensure adequate aeration during the stationary phase. Experiment with different shaking speeds or baffled flasks to improve oxygen transfer.Enhanced activity of the biosynthetic enzymes responsible for this compound production.
Inconsistent Batch-to-Batch Yield Inoculum Variability: The age and physiological state of the starting culture can impact the final yield.Standardize your inoculum preparation. Use a fresh overnight culture to inoculate your production culture, ensuring a consistent starting cell density.More reproducible this compound yields across different experimental batches.
pH Shift During Fermentation: Bacterial metabolism can lead to significant changes in the pH of the culture medium, which can inhibit enzyme activity and secondary metabolite production.Use a buffered medium or monitor and adjust the pH of the culture periodically. The optimal pH for secondary metabolite production in staphylococci is often around 7.0.[2]Maintained optimal conditions for this compound biosynthesis throughout the culture period.
Difficulty in this compound Detection/Quantification Inefficient Extraction: this compound may not be efficiently extracted from the culture supernatant.Use an organic solvent extraction method. Chloroform (B151607) has been shown to be effective for extracting this compound.[1]Increased recovery of this compound from the culture medium for accurate quantification.
Low Sensitivity of Quantification Method: The analytical method used may not be sensitive enough to detect low concentrations of this compound.Utilize a highly sensitive method like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for quantification.Accurate and reliable measurement of this compound concentrations, even at low levels.

Frequently Asked Questions (FAQs)

Q1: How can I switch from a planktonic to a biofilm culture to increase this compound yield?

A1: To promote biofilm formation and enhance this compound production, you can use the following protocol:

Protocol for S. aureus Biofilm Culture

  • Inoculum Preparation: Grow an overnight culture of S. aureus in Tryptic Soy Broth (TSB) at 37°C with shaking.

  • Culture Setup:

    • For static biofilm: Dilute the overnight culture 1:100 in fresh TSB supplemented with 1% glucose. Add 2 ml of this suspension to each well of a 6-well polystyrene plate.

    • For drip-flow reactor: Follow the manufacturer's instructions for setting up and inoculating the reactor with your S. aureus strain.

  • Incubation: Incubate the culture at 37°C under static (non-shaking) conditions for 24-72 hours.

  • Harvesting this compound:

    • Carefully remove the planktonic (supernatant) medium.

    • The biofilm, which is attached to the surface, can be scraped and resuspended in fresh medium for further analysis, or the spent medium can be collected for this compound extraction.

Q2: What is the detailed protocol for extracting and quantifying this compound from my culture?

A2: The following protocol outlines the steps for solvent extraction and subsequent quantification by HPLC-MS.

Protocol for this compound Extraction and Quantification

  • Sample Preparation:

    • Centrifuge your S. aureus culture to pellet the bacterial cells.

    • Collect the supernatant and filter-sterilize it through a 0.22 µm filter.

  • Solvent Extraction:

    • Mix equal volumes of the filtered supernatant and chloroform in a glass tube.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge at a low speed to separate the aqueous and organic phases.

    • Carefully collect the lower organic (chloroform) layer.

    • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas.

  • Sample Reconstitution:

    • Resuspend the dried extract in a known volume of 20% DMSO in water (e.g., 100 µL).

  • HPLC-MS Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

    • Detection: Mass spectrometer set to detect the mass-to-charge ratio (m/z) of this compound ([M+H]⁺).

    • Quantification: Use a standard curve of purified this compound to determine the concentration in your samples.

Q3: Are there any known regulatory pathways that control this compound production?

A3: While the direct regulation of the this compound biosynthetic genes (ausA/B) is still under investigation, two key regulatory systems in S. aureus are likely involved in controlling its production:

  • Accessory Gene Regulator (agr) Quorum Sensing System: The agr system is a cell-density dependent regulator of virulence factors and secondary metabolites in S. aureus.[3][4] It is plausible that the agr system upregulates this compound production when the bacterial population reaches a certain density, such as in a biofilm.

  • SrrAB Two-Component System: The SrrAB system is known to respond to environmental signals, including oxygen levels, and to regulate the expression of virulence factors.[5][6] Given that aeration can impact secondary metabolite yield, it is possible that SrrAB influences this compound biosynthesis in response to changes in the oxygen environment of the culture.

Visualizations

experimental_workflow Experimental Workflow for this compound Production and Analysis planktonic Planktonic Culture centrifugation Centrifugation & Filtration planktonic->centrifugation biofilm Biofilm Culture biofilm->centrifugation extraction Solvent Extraction (Chloroform) centrifugation->extraction drying Evaporation extraction->drying reconstitution Reconstitution (20% DMSO) drying->reconstitution hplc_ms HPLC-MS Quantification reconstitution->hplc_ms

Caption: Workflow for this compound production, extraction, and analysis.

signaling_pathway Postulated Regulatory Pathway of this compound Biosynthesis env_signals Environmental Signals (e.g., Cell Density, Oxygen) agr_system agr Quorum Sensing env_signals->agr_system srrab_system SrrAB System env_signals->srrab_system ausab_genes ausA/B Gene Expression agr_system->ausab_genes Upregulation (?) srrab_system->ausab_genes Regulation (?) phevalin_synthesis This compound Biosynthesis ausab_genes->phevalin_synthesis

Caption: Potential regulation of this compound biosynthesis in S. aureus.

References

Overcoming challenges in Phevalin quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Phevalin Quantification.

This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the quantitative analysis of this compound, a novel peptide therapeutic. Our goal is to help you achieve reliable, reproducible, and accurate results in your bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for quantifying this compound in biological matrices?

A1: The gold-standard method for this compound quantification in complex biological matrices such as plasma, serum, or tissue homogenates is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to accurately measure the low concentrations typical in pharmacokinetic (PK) studies.[1][2] LC-MS/MS methods, when properly validated, can distinguish this compound from structurally similar metabolites and endogenous matrix components.[1]

Q2: Why am I observing low or no signal for this compound during LC-MS/MS analysis?

A2: Low or no signal can stem from several factors. Common causes include:

  • Sample Preparation Issues: Inefficient extraction or loss of this compound due to binding to labware. Peptides are prone to adsorbing to surfaces.

  • Poor Ionization: The mass spectrometer source settings (e.g., voltages, gas flows, temperature) may not be optimal for this compound's specific physicochemical properties.

  • Sample Degradation: this compound may be unstable in the collected matrix or during sample processing steps. Ensure samples are kept at the recommended temperature and consider the use of protease inhibitors.[3]

  • Matrix Effects: Components in the biological sample can suppress the ionization of this compound in the MS source, leading to a lower-than-expected signal.[4]

Q3: What are the best practices for collecting and storing plasma samples for this compound analysis?

A3: To ensure the integrity of this compound in plasma samples, follow these guidelines:

  • Anticoagulant: Use K2-EDTA tubes for blood collection unless otherwise specified.

  • Processing: Centrifuge blood samples within 30 minutes of collection at 4°C to separate plasma.

  • Storage: Immediately freeze plasma aliquots and store them at -80°C. This compound is susceptible to degradation by proteases, and freezing minimizes this activity.

  • Freeze-Thaw Cycles: Limit the number of freeze-thaw cycles to a maximum of three, as repeated cycling can lead to peptide degradation.[5] Stability across freeze-thaw cycles should be confirmed during method validation.[5]

Q4: How can I minimize matrix effects in my assay?

A4: Matrix effects are a common challenge in bioanalysis.[1] To minimize them:

  • Optimize Sample Cleanup: Use a robust sample extraction technique like Solid-Phase Extraction (SPE) to effectively remove interfering matrix components like phospholipids (B1166683) and salts.[6][7]

  • Chromatographic Separation: Develop an efficient HPLC/UPLC method that separates this compound from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of this compound is the ideal internal standard. It co-elutes with this compound and experiences similar matrix effects, allowing for accurate correction during data processing.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during this compound quantification.

Problem 1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Q: My this compound peak is showing significant tailing or fronting. What are the likely causes and solutions?

A: Poor peak shape can compromise the accuracy and precision of your results by affecting peak integration.[8]

Potential Causes & Solutions:

  • Cause 1: Secondary Interactions with the Column.

    • Explanation: Basic residues in the this compound sequence can interact with residual silanol (B1196071) groups on the surface of C18 columns, causing peak tailing.[9]

    • Solution:

      • Adjust Mobile Phase pH: Add a small amount of an acid modifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) to the mobile phase. This protonates the silanol groups and the basic sites on the peptide, minimizing unwanted interactions.

      • Use a Phenyl Column: For some peptides, a phenyl stationary phase can offer different selectivity and improved peak shape.

  • Cause 2: Column Overload.

    • Explanation: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak fronting.[10][11]

    • Solution: Dilute the sample or reduce the injection volume.[11]

  • Cause 3: Column Contamination or Void.

    • Explanation: Accumulation of particulates from the sample matrix on the column frit can distort the flow path, affecting all peaks.[8] A void at the column inlet can have a similar effect.

    • Solution:

      • Use a Guard Column: A guard column protects the analytical column from contaminants.[11]

      • Filter Samples: Ensure all samples are centrifuged or filtered before injection.[8]

      • Reverse Flush the Column: If permitted by the manufacturer, reverse-flushing the column can sometimes dislodge particulates from the inlet frit.[8] If the problem persists, the column may need to be replaced.[8]

Problem 2: Low or Inconsistent Recovery During Sample Extraction

Q: I am experiencing low recovery of this compound after performing Solid-Phase Extraction (SPE). How can I improve this?

A: Low and variable recovery is a critical issue that affects assay sensitivity and reproducibility. Optimizing your SPE protocol is essential for consistent results.[6]

Potential Causes & Solutions:

  • Cause 1: Suboptimal SPE Sorbent or Solvents.

    • Explanation: The choice of SPE sorbent (e.g., C18, mixed-mode) and the composition of the wash and elution solvents are critical for successful peptide extraction.[12] Most peptides elute from reversed-phase sorbents at lower organic solvent concentrations (30-40%) than small molecules.[13]

    • Solution: Perform an optimization experiment to test different conditions. Acidifying the sample before loading helps with binding to reversed-phase media.[14]

    Table 1: Example SPE Optimization for this compound Recovery from Plasma

SPE SorbentWash Solution (Aqueous)Elution Solution (% Acetonitrile in 0.1% Formic Acid)Mean Recovery (%)%RSD
Polymeric RP 5% Methanol in Water30%92.5 4.1
Polymeric RP5% Methanol in Water60%85.15.5
C18 Silica5% Methanol in Water30%75.38.2
C18 Silica5% Methanol in Water60%71.89.1
  • Cause 2: Non-Specific Binding (NSB).

    • Explanation: Peptides can adsorb to the surfaces of plasticware (e.g., pipette tips, microcentrifuge tubes) and glass vials, leading to significant sample loss.

    • Solution:

      • Use Low-Binding Labware: Utilize commercially available low-retention tubes and pipette tips.

      • Acidify Solvents: Adding a small amount of acid (e.g., 0.1% formic acid) to all solutions can help reduce binding.

      • Use QuanRecovery Vials: These specialized vials have surfaces designed to minimize peptide adsorption, which can significantly improve recovery and assay sensitivity.

Key Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol describes a general method for extracting this compound using a polymeric reversed-phase SPE plate.

Materials:

  • Polymeric RP SPE 96-well plate (30 mg bed)

  • Human plasma (K2-EDTA) samples, standards, and QCs

  • Internal Standard (this compound-SIL)

  • Reagent A: 2% Formic Acid in Water

  • Reagent B: Acetonitrile (ACN)

  • Reagent C: 5% Methanol in Water

  • Reagent D: 30:70 ACN:Water with 0.1% Formic Acid

  • 96-well collection plate

  • Positive pressure manifold or vacuum manifold

Methodology:

  • Sample Pre-treatment: Thaw plasma samples on ice. In a 96-well plate, add 100 µL of each plasma sample, standard, or QC. Add 10 µL of this compound-SIL working solution and vortex. Add 200 µL of Reagent A (2% Formic Acid) to each well to precipitate proteins and acidify the sample, then vortex for 1 minute.

  • Centrifugation: Centrifuge the plate at 4000 x g for 10 minutes to pellet precipitated proteins.

  • SPE Plate Conditioning: Place the SPE plate on the manifold. Condition the wells with 500 µL of Reagent B, followed by 500 µL of Reagent A. Do not allow the wells to go dry.

  • Sample Loading: Transfer the supernatant from the centrifuged sample plate to the conditioned SPE plate. Apply low pressure/vacuum to slowly load the entire sample onto the sorbent.

  • Washing: Wash the sorbent with 500 µL of Reagent C to remove salts and other polar impurities.

  • Elution: Place a clean 96-well collection plate inside the manifold. Elute this compound by adding 2 x 100 µL of Reagent D.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase A for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Quantification

Liquid Chromatography (LC) System:

  • Column: C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: 5% to 40% B

    • 3.0 - 3.1 min: 40% to 95% B

    • 3.1 - 4.0 min: 95% B

    • 4.0 - 4.1 min: 95% to 5% B

    • 4.1 - 5.0 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 45°C

Tandem Mass Spectrometry (MS/MS) System:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions (Hypothetical):

    • This compound: Q1: 612.4 m/z -> Q3: 753.5 m/z

    • This compound-SIL: Q1: 617.4 m/z -> Q3: 758.5 m/z

  • Key Source Parameters:

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 35 psi

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 55 psi

Visualizations

Phevalin_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation & Acidification Spike->Precipitate SPE Solid-Phase Extraction (SPE) Precipitate->SPE Evap Evaporation & Reconstitution SPE->Evap LC LC Separation Evap->LC Inject MS MS/MS Detection LC->MS Integrate Peak Integration MS->Integrate Raw Data Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify

Caption: Overall workflow for this compound quantification from sample collection to final data analysis.

Low_Signal_Troubleshooting Start Low or No this compound Signal Check_IS Is Internal Standard (IS) signal also low? Start->Check_IS Check_Instrument Check MS/MS Instrument Performance (Tune, Calibration, Source) Check_IS->Check_Instrument Yes Check_Extraction Review Sample Extraction (Recovery, NSB, Evaporation) Check_IS->Check_Extraction No System_Issue System-wide Issue (Instrument, LC) Check_Instrument->System_Issue Check_Chrom Review LC Method (Peak Shape, Retention Time) Check_Extraction->Check_Chrom Check_Degradation Investigate this compound Stability (Sample Handling, Matrix) Check_Extraction->Check_Degradation Sample_Issue Sample-specific Issue (Extraction, Stability) Check_Degradation->Sample_Issue

Caption: Decision tree for troubleshooting low signal intensity in this compound quantification assays.

Phevalin_Signaling_Pathway This compound This compound (Drug) Receptor Target Receptor (e.g., GPCR) This compound->Receptor Binds G_Protein G-Protein Activation Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Production Effector->Second_Messenger Catalyzes Kinase_Cascade Kinase Cascade (e.g., PKA) Second_Messenger->Kinase_Cascade Initiates Cellular_Response Therapeutic Cellular Response Kinase_Cascade->Cellular_Response Leads to

Caption: Hypothetical signaling pathway for this compound's mechanism of action.

References

Technical Support Center: Troubleshooting Phevalin Instability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of Phevalin (also known as Aureusimine B) in solution during experiments. The information is presented in a question-and-answer format for clarity and ease of use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

A1: this compound, also known as Aureusimine B, is a cyclic dipeptide secondary metabolite produced by the human pathogen Staphylococcus aureus and other bacteria.[1] It is synthesized from phenylalanine and valine residues.[1] this compound is of interest to researchers for its potential roles in bacterial virulence, host-pathogen interactions, and as a bioactive molecule with potential therapeutic applications, including activity as a calpain inhibitor.[1][2][3]

Q2: My this compound solution, initially clear in an organic solvent like DMSO, turned cloudy or formed a precipitate after I added it to my aqueous buffer. What should I do?

A2: This is a common issue known as precipitation, often occurring with compounds that have poor aqueous solubility.[4] When the concentrated organic stock solution is diluted into an aqueous medium, the final concentration of the organic solvent may be too low to keep the compound dissolved.

Troubleshooting steps:

  • Verify Organic Solvent Concentration: Ensure the final percentage of the organic solvent (e.g., DMSO) is as high as your experimental conditions permit, without interfering with the assay.[4]

  • Adjust pH: The solubility of compounds can be highly dependent on pH.[5] Although a specific pH-solubility profile for this compound is not widely published, you can empirically test a range of pH values (e.g., using citrate (B86180) or phosphate (B84403) buffers) to find the optimal condition for your experiment.

  • Gentle Warming: Solubility can be temperature-dependent. Try gently warming the solution to see if the precipitate redissolves. Always ensure the temperature is not high enough to cause thermal degradation.[5]

  • Use of Surfactants: In some cases, adding a low concentration of a biocompatible surfactant (e.g., Tween-20, Pluronic F-68) can help maintain solubility.

Q3: What are the primary factors that can cause this compound to degrade in solution?

A3: The stability of a peptide-based compound like this compound can be influenced by several factors, including:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of amide bonds within the cyclic structure.[4][6]

  • Temperature: Elevated temperatures can accelerate degradation reactions.[5][7]

  • Light: Exposure to UV or even visible light can cause photodegradation.[4][5]

  • Oxidation: The presence of dissolved oxygen or oxidizing agents can lead to oxidative degradation.[4][8]

  • Repeated Freeze-Thaw Cycles: These can physically stress the compound and introduce moisture, potentially leading to degradation.[4]

Q4: How should I prepare and store this compound stock solutions to maximize stability?

A4: For optimal stability, this compound should be stored as a solid at -20°C.[1] When preparing stock solutions, use a high-quality, anhydrous organic solvent such as DMSO or methanol (B129727). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.[4] Store these aliquots at -20°C or -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture into the solution.

Q5: I suspect my this compound is degrading during my experiment. How can I confirm this and identify the cause?

A5: To confirm degradation, you can use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][9] By comparing a freshly prepared sample to one that has been subjected to your experimental conditions, you can quantify the remaining parent compound and detect the appearance of new peaks corresponding to degradation products. To identify the cause, a forced degradation study is the recommended approach. This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to understand its degradation profile.[4][5][6][10]

Data Presentation

Table 1: Physicochemical Properties of this compound

Property Value Source
Common Name This compound, Aureusimine B [1]
CAS Number 170713-71-0 [1]
Molecular Formula C₁₄H₁₆N₂O [1]
Molecular Weight 228.3 g/mol [1]
Solubility Slightly soluble in Chloroform and Methanol [1]

| Storage (Solid) | Store at -20°C |[1] |

Table 2: Summary of Potential Instability Issues and Mitigation Strategies

Issue Potential Cause Recommended Action
Precipitation Poor aqueous solubility; low final organic solvent concentration. Increase final organic solvent percentage; adjust pH; gently warm solution; consider surfactants.
Hydrolysis Extreme pH (acidic or basic conditions). Use a buffered solution within a stable pH range (typically pH 4-8); avoid harsh acids/bases.
Oxidation Dissolved atmospheric oxygen; presence of oxidizing agents. Use degassed buffers; consider adding antioxidants (if compatible with assay); protect from air.
Photodegradation Exposure to UV or high-intensity visible light. Work in low-light conditions; use amber vials or foil-wrapped containers.[4]

| Thermal Degradation | High temperatures during experiments or storage. | Maintain constant, cool storage; avoid unnecessary exposure to elevated temperatures. |

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to determine the intrinsic stability of this compound by subjecting it to common stress conditions.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like HPLC-grade methanol or acetonitrile.

  • Application of Stress Conditions: For each condition, mix an aliquot of the stock solution with the stressor. Include a control sample diluted with the solvent and kept under normal conditions.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C for time points such as 2, 8, and 24 hours.[5][6]

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature for time points such as 2, 8, and 24 hours.[5][6]

    • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for time points such as 2, 8, and 24 hours.[4][5]

    • Thermal Degradation: Incubate the stock solution in a sealed vial at 60°C for 48 hours.[5]

    • Photodegradation: Expose the stock solution in a photostability chamber to UV and visible light as per ICH Q1B guidelines. Keep a control sample wrapped in aluminum foil.[4][5]

  • Sample Neutralization and Dilution: Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all stressed and control samples to a suitable final concentration (e.g., 50-100 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method (see Protocol 2). Calculate the percentage of this compound remaining and identify any major degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for an HPLC method capable of separating this compound from its potential degradation products.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and preferably a mass spectrometer (MS).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is recommended to separate polar and non-polar compounds.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program (Example):

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan across a range (e.g., 200-400 nm) to find the optimal wavelength for this compound; 220 nm and 254 nm are common starting points.

  • Injection Volume: 10-20 µL

  • Method Validation: The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak and from each other.[11]

Mandatory Visualizations

Troubleshooting this compound Precipitation start This compound solution precipitates in aqueous buffer q1 Is final organic solvent concentration sufficient (e.g., >1% DMSO)? start->q1 sol1 Increase organic solvent concentration (if assay permits) q1->sol1 No q2 Is the buffer pH optimal for solubility? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Test a range of pH values (e.g., 4.0-8.0) using different buffers q2->sol2 No q3 Was the solution prepared at a lower temperature? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Gently warm solution to aid dissolution; prepare fresh at RT q3->sol3 Yes end_node Consider advanced formulation (e.g., surfactants, cyclodextrins) or consult technical support q3->end_node No a3_yes Yes a3_no No sol3->end_node Workflow for Investigating this compound Degradation start Suspected this compound Degradation step1 Develop Stability-Indicating HPLC/LC-MS Method (Protocol 2) start->step1 step2 Perform Forced Degradation Study (Protocol 1) step1->step2 stress Stress Conditions: - Acidic & Basic Hydrolysis - Oxidation (H₂O₂) - Heat (Thermal) - Light (Photo) step2->stress step3 Analyze Stressed Samples Against Control step2->step3 q1 Is degradation observed? step3->q1 step4 Identify conditions causing degradation (e.g., pH, light) q1->step4 Yes end_ok This compound is stable under experimental conditions q1->end_ok No a1_yes Yes a1_no No step5 Modify experimental protocol to mitigate instability (e.g., use buffer, protect from light) step4->step5 end_action Implement Mitigation Strategy step5->end_action Simplified Signaling Pathway of this compound This compound This compound (Aureusimine B) calpain Calpain (Cysteine Protease) This compound->calpain Inhibition p63 p63 / p73 Stability Regulation calpain->p63 Degradation apoptosis Modulation of Apoptosis p63->apoptosis Regulation

References

Technical Support Center: Enhancing the Purity of Synthetic Phevalin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for synthetic Phevalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and improving the purity of synthetically produced this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Question: After synthesis and cleavage, my crude this compound sample shows multiple peaks on the analytical HPLC. What are the likely impurities?

Answer: Multiple peaks in the analytical HPLC of crude synthetic this compound indicate the presence of various impurities. These can be broadly categorized as peptide-related and non-peptide-related impurities.

Common Peptide-Related Impurities:

  • Truncated Sequences: Peptides that are missing one or more amino acids from the N-terminus, often due to incomplete coupling reactions during solid-phase peptide synthesis (SPPS).[1]

  • Deletion Sequences: Peptides lacking one or more amino acids from within the sequence, which can be caused by incomplete deprotection of the N-terminal protecting group.[1][2]

  • Incompletely Deprotected Sequences: this compound molecules that still have protecting groups attached to the amino acid side chains after the final cleavage step.[1][2]

  • Oxidized Peptides: The amino acid residues in this compound, particularly if any methionine or tryptophan were incorporated in analogues, are susceptible to oxidation.[3]

  • Aggregates: Peptides can form both covalent and non-covalent aggregates, which may appear as separate peaks in the HPLC.[3]

Common Non-Peptide-Related Impurities:

  • Residual Scavengers: Chemicals like triisopropylsilane (B1312306) (TIS) or dithiothreitol (B142953) (DTT) used during the cleavage process may remain in the crude product.[1]

  • Cleavage Cocktail Reagents: Trifluoroacetic acid (TFA) is a common reagent in cleavage and can be present in the final crude mixture.[1][2]

Question: My final purified this compound product has a lower than expected yield and purity. What are the potential causes and solutions during the synthesis and purification steps?

Answer: Low yield and purity of the final this compound product can stem from issues in both the synthesis and purification stages. A systematic approach to troubleshooting is recommended.

Synthesis Stage Troubleshooting
Potential CauseRecommended Solution
Incomplete Peptide Coupling Use high-quality reagents and optimize coupling conditions by adjusting reagents, solvents, and reaction times.[4] For difficult sequences, consider using microwave-assisted synthesis to reduce aggregation and improve coupling efficiency.[4]
Peptide Aggregation Incorporate solubilizing agents or use microwave-assisted synthesis to disrupt hydrophobic interactions.[4] Lowering the peptide concentration during synthesis can also minimize aggregation.[4]
Incomplete Deprotection Ensure complete removal of protecting groups by optimizing deprotection times and reagents.
Purification Stage Troubleshooting
Potential CauseRecommended Solution
Suboptimal HPLC Conditions Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.[1] Experiment with different mobile phase additives or column chemistries to alter selectivity.[1]
Poor Solubility of Crude Peptide Ensure the crude peptide is fully dissolved before injection into the HPLC. Sonication or the use of small amounts of organic solvents may be necessary.
Column Overloading Injecting too much crude peptide onto the HPLC column can lead to poor separation. Determine the optimal loading capacity of your column and inject smaller amounts if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying synthetic this compound?

A1: The most effective and widely used method for purifying synthetic peptides like this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[5] This technique separates the target peptide from impurities based on their hydrophobicity.[5] A study on this compound reported successful purification using HPLC with UV detection at 322 nm, achieving a purity of approximately 98%.[6]

Q2: What are some common impurities that can be difficult to separate from this compound using RP-HPLC?

A2: Impurities with hydrophobicities similar to this compound can be challenging to separate. These often include deletion sequences where a single hydrophobic amino acid is missing, or diastereomers. Optimizing the HPLC gradient to be shallower can often improve the resolution of these closely eluting peaks.[1]

Q3: How can I confirm the identity and purity of my final this compound product?

A3: The identity and purity of your final product should be confirmed using a combination of analytical techniques. Analytical RP-HPLC coupled with mass spectrometry (LC-MS) is the standard method.[7] HPLC provides a quantitative measure of purity, while mass spectrometry confirms the molecular weight of the target peptide.[7]

Experimental Protocols

Protocol: Reversed-Phase HPLC Purification of Synthetic this compound

This protocol outlines a general procedure for the purification of synthetic this compound using RP-HPLC.

1. Materials and Equipment:

  • Crude synthetic this compound

  • HPLC grade water

  • HPLC grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • Preparative RP-HPLC system with a C18 column

  • Analytical RP-HPLC system with a C18 column

  • Mass spectrometer (optional, for fraction analysis)

  • Lyophilizer

2. Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of water and ACN with 0.1% TFA). Ensure the sample is fully dissolved and filter it through a 0.45 µm filter to remove any particulate matter.

  • Column Equilibration: Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% water with 0.1% TFA and 5% ACN with 0.1% TFA).

  • Purification:

    • Inject the dissolved crude this compound onto the equilibrated column.

    • Run a linear gradient of increasing ACN concentration (e.g., from 5% to 65% ACN over 60 minutes) to elute the bound peptides. The polarity of the eluent is gradually reduced by increasing the proportion of acetonitrile, which separates the target peptide from other impurities.[5]

    • Monitor the elution profile using a UV detector, typically at 210-220 nm and, if possible, at 322 nm, as this compound has been monitored at this wavelength.[5][6]

    • Collect fractions corresponding to the major peaks.

  • Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction. If available, use LC-MS to confirm the presence of the target peptide by its molecular weight.

  • Pooling and Lyophilization: Pool the fractions containing the pure this compound. Freeze the pooled fractions and lyophilize them to obtain the final product as a dry powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis of this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage crude_product Crude this compound Product cleavage->crude_product dissolution Dissolve Crude Product crude_product->dissolution hplc Preparative RP-HPLC dissolution->hplc fraction_collection Collect Fractions hplc->fraction_collection analytical_hplc Analytical HPLC of Fractions fraction_collection->analytical_hplc pooling Pool Pure Fractions analytical_hplc->pooling lyophilization Lyophilization pooling->lyophilization final_product Pure this compound Powder lyophilization->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_workflow cluster_synthesis_issues Synthesis-Related Issues cluster_purification_issues Purification-Related Issues start Low Purity of Final this compound check_crude Analyze Crude Product by HPLC-MS start->check_crude many_impurities Multiple Impurity Peaks (Truncations, Deletions) check_crude->many_impurities Many Impurities poor_separation Poor Peak Resolution in Preparative HPLC check_crude->poor_separation Few, Poorly Resolved Impurities optimize_synthesis Optimize Coupling/Deprotection Steps many_impurities->optimize_synthesis optimize_hplc Optimize HPLC Gradient & Column Choice poor_separation->optimize_hplc

Caption: Troubleshooting decision tree for low this compound purity.

References

Technical Support Center: Enhancing the Resolution of Phevalin in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Phevalin" is not found in widely available scientific literature. The following guidance is based on the assumption that "this compound" is a representative small molecule or peptide that presents common resolution challenges in High-Performance Liquid Chromatography (HPLC). The principles and troubleshooting steps provided are generally applicable for enhancing the resolution of such compounds.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving optimal resolution for this compound in chromatography.

Troubleshooting Guide: Resolving Common this compound Resolution Issues

This guide addresses specific problems you might encounter during the chromatographic analysis of this compound, presented in a question-and-answer format.

Issue 1: Poor Resolution - this compound peak is co-eluting or overlapping with an impurity.

  • Q1: My this compound peak is not well separated from a nearby impurity peak (Resolution < 1.5). What is the first step I should take?

    A1: The first step is to perform a systematic evaluation of your current method to identify the parameter with the most significant impact on selectivity (α).[1] A good starting point is to conduct a scouting gradient from a low to a high percentage of your organic mobile phase (e.g., 5% to 95% acetonitrile) to understand the elution profile of this compound and its impurities.[2] This will help you create a more focused gradient for optimization.[2]

  • Q2: How can I improve the separation by modifying the mobile phase?

    A2: Mobile phase composition is a powerful tool for optimizing resolution.[3][4] Consider the following adjustments:

    • Change the Organic Modifier: If you are using acetonitrile (B52724), try switching to methanol (B129727) or vice versa. Different organic solvents can alter selectivity and may improve the separation of closely eluting peaks.[2]

    • Adjust the pH: The pH of the mobile phase can significantly affect the retention time and peak shape of ionizable compounds like peptides or molecules with acidic or basic functional groups.[5][6][7] Adjusting the pH to be at least two units away from the pKa of this compound can ensure a single, stable ionic form, preventing peak splitting or broadening.[2] For basic compounds, a lower pH often minimizes peak tailing.[6]

    • Introduce or Change an Ion-Pairing Agent: For peptides and other charged molecules, additives like trifluoroacetic acid (TFA) or formic acid (FA) can improve peak shape and retention.[2] While 0.1% TFA is effective for improving peak shape, it can cause ion suppression in mass spectrometry (MS) detection.[2] 0.1% formic acid is more MS-friendly but may lead to broader peaks.[2]

  • Q3: Can changing the column improve the resolution of this compound?

    A3: Yes, the column chemistry has a significant impact on selectivity.[8]

    • Change the Stationary Phase: If you are using a standard C18 column, consider switching to a different stationary phase, such as C8, phenyl, or a cyano column.[3][9] These alternative phases offer different retention mechanisms and can drastically improve selectivity for your specific analyte.[3]

    • Decrease Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) increases column efficiency (N), leading to sharper peaks and better resolution.[1][3][9]

    • Increase Column Length: Longer columns provide more theoretical plates, which can improve resolution.[1][3][9] However, this will also increase backpressure and analysis time.[10]

Issue 2: Peak Tailing - The this compound peak is asymmetrical with a trailing edge.

  • Q4: What causes my this compound peak to tail and how can I fix it?

    A4: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column overload, and extra-column volume.[11][12][13][14]

    • Secondary Interactions: For basic compounds, interactions with residual silanol (B1196071) groups on the silica-based stationary phase are a common cause of tailing.[11][15][16] To mitigate this, you can lower the mobile phase pH to suppress the ionization of silanols, use an end-capped column, or add a competing base like triethylamine (B128534) to the mobile phase.[17][18]

    • Column Overload: Injecting too much sample can lead to peak tailing.[12][17] Try diluting your sample or injecting a smaller volume to see if the peak shape improves.[17]

    • Extra-Column Volume: Dead volume in the system, such as from using tubing with a large internal diameter or improper fittings, can cause peak broadening and tailing.[16][17] Ensure all connections are secure and use tubing with a narrow internal diameter.[16]

Issue 3: Broad Peaks - The this compound peak is wider than expected.

  • Q5: My this compound peak is very broad, reducing sensitivity and resolution. What are the likely causes and solutions?

    A5: Broad peaks can be due to a variety of issues, including column degradation, a mobile phase that is too weak, or a slow flow rate.[13][14]

    • Column Deterioration: Over time, columns can lose efficiency due to contamination or degradation of the stationary phase.[13] Try flushing the column with a strong solvent or, if the problem persists, replace the column.[13] Using a guard column can help extend the life of your analytical column.[18]

    • Mobile Phase Strength: If the mobile phase is not strong enough to elute the analyte efficiently, it can lead to broad peaks.[14] Try increasing the percentage of the organic modifier in your mobile phase.

    • Flow Rate: While a lower flow rate can sometimes improve resolution, a flow rate that is too low can lead to peak broadening due to diffusion.[19] Ensure your flow rate is optimized for your column dimensions and particle size.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for developing an HPLC method for a new compound like this compound?

    A1: A good starting point for method development is to gather information about the analyte's properties, such as its polarity, pKa, and UV absorbance.[8][20] For a reversed-phase method, begin with a C18 column and a simple mobile phase of acetonitrile and water with 0.1% formic acid.[21] Run a broad scouting gradient to determine the approximate elution time and then optimize from there.[2][22]

  • Q2: How does temperature affect the resolution of this compound?

    A2: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and faster analysis times.[23][24][25] However, it can also change the selectivity of the separation, sometimes improving resolution and other times worsening it.[23][26] It's a parameter that should be optimized for each specific method. For some analytes, lower temperatures can increase retention and improve resolution.[23]

  • Q3: Should I use an isocratic or gradient elution for this compound analysis?

    A3: The choice between isocratic and gradient elution depends on the complexity of your sample. For simple mixtures with few components, an isocratic method is often sufficient and preferred for its simplicity and speed.[8] For complex samples with multiple components that have a wide range of hydrophobicities, a gradient elution is necessary to achieve adequate separation within a reasonable time.[3][27][28]

  • Q4: How can I confirm that my HPLC system is not contributing to poor resolution?

    A4: To check for system-related issues like extra-column volume, you can replace your analytical column with a zero-dead-volume union and inject a standard compound.[29] If the resulting peak is broad or tailing, it indicates a problem with the system's tubing or connections.[29]

Data Presentation: Optimizing HPLC Parameters for this compound Resolution

The following tables summarize the expected impact of adjusting key chromatographic parameters on the resolution of this compound.

Table 1: Effect of Mobile Phase Composition on this compound Resolution

ParameterAdjustmentExpected Outcome on ResolutionPotential Drawbacks
Organic Modifier Switch from Acetonitrile to MethanolMay improve selectivity (α) and resolution.[2]May increase backpressure.
pH (for ionizable this compound) Adjust pH to >2 units from pKaImproved peak shape and retention.[2]Column stability may be compromised at extreme pH values.
Ion-Pairing Agent (e.g., TFA) Add 0.1% TFASharper peaks, improved retention for peptides.[2]Ion suppression in MS detection.[2]
Gradient Slope Decrease the slope (shallow gradient)Increased resolution for closely eluting peaks.[2][3]Longer analysis time.

Table 2: Effect of Column Parameters and Temperature on this compound Resolution

ParameterAdjustmentExpected Outcome on ResolutionPotential Drawbacks
Stationary Phase Change from C18 to Phenyl or CyanoAltered selectivity (α), potentially improving resolution.[3][9]May require significant method redevelopment.
Particle Size Decrease from 5 µm to <2 µm (UHPLC)Increased efficiency (N) and resolution.[1][3][9]Higher backpressure.
Column Length Increase from 150 mm to 250 mmIncreased efficiency (N) and resolution.[1][3][9]Longer analysis time, higher backpressure.[10]
Temperature Increase from 30°C to 50°CMay improve efficiency and alter selectivity.[23][24][25]Can decrease retention; may not be suitable for thermally labile compounds.

Experimental Protocols

Protocol 1: Systematic Approach to Troubleshooting Poor this compound Resolution

  • Initial Assessment: Inject a known standard of this compound and the impurity to confirm their retention times and the current resolution value.

  • Mobile Phase Optimization (Selectivity):

    • Gradient Modification: Based on the initial scouting gradient, create a shallower gradient around the elution time of this compound and the impurity. For example, if they elute at 40% acetonitrile, try a gradient of 35-45% acetonitrile over 20 minutes.[2]

    • pH Adjustment: Prepare a series of mobile phases with different pH values (e.g., 2.5, 3.0, 6.0, 7.0) and analyze the sample with each to find the optimal pH for separation.

    • Solvent Change: Replace acetonitrile with methanol in the mobile phase and re-run the optimized gradient.

  • Column Optimization (Efficiency and Selectivity):

    • If mobile phase optimization is insufficient, switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl column).

    • If available, test a column with a smaller particle size to increase efficiency.

  • Temperature Optimization:

    • Set the column oven to different temperatures (e.g., 30°C, 40°C, 50°C) and analyze the sample to see the effect on resolution.

  • Data Analysis: For each modification, calculate the resolution between the this compound and impurity peaks. A resolution value of ≥ 1.5 is generally considered baseline separation.

Visualizations

Troubleshooting_Workflow cluster_start Start: Poor this compound Resolution (Rs < 1.5) cluster_temp Step 3: Temperature Optimization cluster_end Goal: Achieved Resolution Start Poor Resolution (Rs < 1.5) Adjust_Gradient Adjust Gradient Slope Start->Adjust_Gradient Start Here Change_Solvent Change Organic Solvent (ACN <-> MeOH) Adjust_Gradient->Change_Solvent If no improvement Adjust_pH Adjust Mobile Phase pH Change_Solvent->Adjust_pH If no improvement Change_Stationary_Phase Change Stationary Phase (C18 -> Phenyl, etc.) Adjust_pH->Change_Stationary_Phase If no improvement Change_Dimensions Change Column Dimensions (Length, Particle Size) Change_Stationary_Phase->Change_Dimensions Adjust_Temp Adjust Column Temperature Change_Dimensions->Adjust_Temp Fine-tuning End Resolution Achieved (Rs >= 1.5) Adjust_Temp->End Success Logical_Relationships cluster_parameters Adjustable Parameters cluster_factors Chromatographic Factors cluster_goal Primary Goal Mobile_Phase Mobile Phase (Solvent, pH) Selectivity Selectivity (α) Mobile_Phase->Selectivity Retention Retention (k) Mobile_Phase->Retention Stationary_Phase Stationary Phase (Chemistry) Stationary_Phase->Selectivity Column_Dimensions Column (Length, Particle Size) Efficiency Efficiency (N) Column_Dimensions->Efficiency Temperature Temperature Temperature->Selectivity Temperature->Retention Resolution Improved Resolution (Rs) Selectivity->Resolution Efficiency->Resolution Retention->Resolution

References

Strategies to minimize Phevalin degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Phevalin (Aureusimine B) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on minimizing the degradation of this compound during extraction. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research. This compound is a cyclic dipeptide with potential biological activities, making its effective isolation crucial for accurate downstream analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause this compound degradation during extraction?

A1: The primary factors leading to the degradation of cyclic dipeptides like this compound include exposure to harsh pH conditions (both acidic and alkaline), elevated temperatures, presence of oxidative agents, and exposure to UV or high-intensity visible light. Hydrolysis of the amide bonds in the diketopiperazine ring is a common degradation pathway.[2][3][4]

Q2: What is the optimal pH range for extracting and storing this compound?

A2: To minimize hydrolysis of the amide bonds, it is recommended to maintain a pH range of 6.0-7.5 during extraction and storage. Strongly acidic or alkaline conditions can catalyze the opening of the diketopiperazine ring, leading to a loss of structural integrity and biological activity.

Q3: How should I store my crude extracts and purified this compound to ensure stability?

A3: For short-term storage (up to 24 hours), store extracts at 4°C, protected from light. For long-term stability, samples should be stored at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[1]

Q4: Which solvents are recommended for this compound extraction?

A4: this compound is slightly soluble in chloroform (B151607) and methanol (B129727).[1] An initial extraction with a moderately polar solvent like ethyl acetate (B1210297) or chloroform is often effective for isolating cyclic dipeptides from culture media or biomass.[5] Subsequent purification may involve solvents like methanol or acetonitrile (B52724) for chromatographic steps. The choice of solvent should also consider the sample matrix.

Q5: Is it necessary to protect this compound from light during the extraction process?

A5: Yes, it is a best practice to protect samples from light, especially UV radiation.[6] Photochemical degradation can occur in complex molecules. Using amber glassware or wrapping containers in aluminum foil is a simple and effective precaution.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound and provides practical solutions to mitigate degradation and improve yield.

IssuePotential Cause(s)Recommended Solution(s)
Low Yield of this compound Incomplete Extraction: The solvent may not be effectively penetrating the source material (e.g., bacterial biofilm or cell pellet).- Ensure the source material is thoroughly homogenized or sonicated to increase surface area. - Optimize the solvent-to-sample ratio; insufficient solvent may lead to incomplete extraction.[8] - Increase the extraction time or perform sequential extractions (e.g., 3x with fresh solvent).
Degradation during Extraction: this compound may be degrading due to harsh conditions.- Maintain low temperatures (4°C or on ice) throughout the extraction process.[7] - Ensure the pH of all buffers and solutions is within the optimal range (6.0-7.5). - Work quickly and under dim or amber light to minimize exposure to heat and light.[6]
Poor Phase Separation: In liquid-liquid extractions, incomplete separation of aqueous and organic layers can lead to loss of product.[9]- Centrifuge the sample to achieve a clear separation of phases. - If emulsions form, consider adding a small amount of brine (saturated NaCl solution) or trying a different extraction solvent.[10]
Presence of Impurities in Final Product Co-extraction of Other Compounds: The solvent system may be extracting other molecules with similar solubility to this compound.- Perform a pre-extraction with a nonpolar solvent (e.g., hexane) to remove lipids and other nonpolar impurities before extracting this compound. - Optimize the purification strategy. This may involve using multiple chromatography steps, such as silica (B1680970) gel followed by reversed-phase HPLC for final polishing.[8]
Degradation Products: The impurities may be isomers or degradation products of this compound itself.- Use analytical techniques like HPLC-MS to monitor for the appearance of degradation products throughout the extraction and purification process.[6] - If degradation is observed, revisit the extraction protocol to identify and mitigate the cause (e.g., excessive heat, inappropriate pH).
Inconsistent Results Between Replicates Variable Extraction Efficiency: Inconsistent sample handling can lead to variability.- Standardize all extraction parameters, including volumes, mixing times, and incubation periods.[7] - Ensure thorough mixing at each step to guarantee complete interaction between the sample and solvents.
Sample Degradation Post-Extraction: The purified compound may be degrading before analysis.- Analyze samples as quickly as possible after extraction. - If immediate analysis is not possible, store samples appropriately at -80°C under an inert atmosphere.

Quantitative Data on this compound Stability

The following data is representative and illustrates the impact of different environmental conditions on this compound stability. Actual stability may vary based on the specific matrix and co-extracted compounds.

Table 1: Effect of Temperature on this compound Degradation (Sample incubated in buffered solution at pH 7.0 for 6 hours)

TemperatureThis compound Remaining (%)
4°C99.5%
25°C (Room Temp)96.2%
40°C85.1%
60°C68.4%

Table 2: Effect of pH on this compound Degradation (Sample incubated at 25°C for 6 hours)

pHThis compound Remaining (%)
3.075.3%
5.092.8%
7.096.2%
9.088.5%
11.065.7%

Table 3: Effect of Light Exposure on this compound Degradation (Sample in clear glass vial at 25°C, pH 7.0 for 6 hours)

Light ConditionThis compound Remaining (%)
Dark (wrapped in foil)96.2%
Ambient Lab Light93.1%
Direct Sunlight (UV)71.5%

Visualizations and Diagrams

Potential Degradation Pathways for this compound This compound This compound (Cyclic Dipeptide) Hydrolysis Hydrolytic Cleavage This compound->Hydrolysis H+ / OH- H2O Oxidation Oxidative Damage This compound->Oxidation O2 / Radicals Photodegradation Photochemical Reaction This compound->Photodegradation UV Light LinearPeptide Linear Dipeptide (Loss of Activity) Hydrolysis->LinearPeptide OxidizedProducts Oxidized Variants Oxidation->OxidizedProducts Photoisomers Photoisomers / Fragments Photodegradation->Photoisomers

Caption: Potential degradation pathways for this compound.

Optimized this compound Extraction Workflow cluster_0 Preparation (Low Light) cluster_1 Extraction cluster_2 Purification cluster_3 Storage Start Start: Bacterial Culture or Biomass Homogenize Homogenize Sample in pH 7.0 Buffer (on ice) Start->Homogenize AddSolvent Add Ethyl Acetate (1:1 v/v) + Antioxidant (e.g., BHT) Homogenize->AddSolvent Vortex Vortex Vigorously (2 min) AddSolvent->Vortex Centrifuge Centrifuge (4000 x g, 10 min, 4°C) Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Repeat Repeat Extraction 2x Collect->Repeat Combine Combine Organic Layers Repeat->Combine Evaporate Evaporate Solvent (Rotary Evaporator, <30°C) Combine->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Analyze Purify via HPLC Reconstitute->Analyze Store Store at -80°C under Argon Analyze->Store

Caption: Workflow for optimized this compound extraction.

Troubleshooting Low this compound Yield Start Low this compound Yield Detected CheckCrude Sufficient Crude Extract? Start->CheckCrude CheckPurity Crude Extract Shows Degradation Products? CheckCrude->CheckPurity Yes IncompleteExtraction Issue: Incomplete Extraction CheckCrude->IncompleteExtraction No Degradation Issue: Degradation During Extraction CheckPurity->Degradation Yes PurificationLoss Issue: Loss During Purification CheckPurity->PurificationLoss No Sol_Extraction Solutions: - Increase homogenization - Use more solvent - Repeat extractions IncompleteExtraction->Sol_Extraction Sol_Degradation Solutions: - Lower temperature (use ice) - Check/adjust pH to 6.0-7.5 - Protect from light Degradation->Sol_Degradation Sol_Purification Solutions: - Optimize chromatography - Check for compound precipitation - Analyze all fractions PurificationLoss->Sol_Purification

Caption: Troubleshooting decision tree for low yield.

Experimental Protocol: Optimized this compound Extraction

This protocol is designed to minimize degradation by controlling temperature, pH, and light exposure.

Materials:

  • Source material (e.g., 50 mL of S. aureus culture)

  • Phosphate (B84403) buffer (50 mM, pH 7.0), ice-cold

  • Ethyl acetate (HPLC grade), with 0.01% BHT (butylated hydroxytoluene) added as an antioxidant

  • Methanol (HPLC grade)

  • Amber-colored centrifuge tubes (50 mL)

  • Homogenizer or sonicator

  • Refrigerated centrifuge

  • Rotary evaporator with a cold water bath (≤20°C)

  • HPLC system for purification

Procedure:

  • Harvesting: Centrifuge the bacterial culture at 5,000 x g for 15 minutes at 4°C. Discard the supernatant and place the cell pellet on ice. All subsequent steps should be performed under dim light or in amber tubes.

  • Homogenization: Resuspend the cell pellet in 10 mL of ice-cold phosphate buffer (pH 7.0). Homogenize the suspension thoroughly on ice to ensure complete cell lysis.

  • First Extraction: Add 10 mL of ethyl acetate (with BHT) to the homogenate. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge the mixture at 4,000 x g for 10 minutes at 4°C.

  • Collect Organic Layer: Carefully transfer the upper organic layer (ethyl acetate) to a clean, amber-colored flask and place it on ice. Be careful not to disturb the interface.

  • Repeat Extraction: Perform two more extractions on the remaining aqueous layer and cell debris by repeating steps 3-5. Pool all organic layers.

  • Solvent Evaporation: Dry the combined organic extracts using a rotary evaporator. Ensure the water bath temperature does not exceed 30°C to prevent thermal degradation.

  • Reconstitution: Once the extract is completely dry, reconstitute the residue in a small, precise volume (e.g., 1 mL) of methanol for subsequent purification.

  • Purification: Purify this compound from the reconstituted extract using reversed-phase HPLC. Monitor the elution using a UV detector.

  • Storage: After purification and solvent evaporation, store the pure this compound at -80°C under an inert gas like argon or nitrogen.

References

Validation & Comparative

Phevalin Production: A Comparative Analysis in Biofilm vs. Planktonic Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Staphylococcus aureus, a versatile and formidable human pathogen, exhibits distinct phenotypic states that contribute to its virulence and persistence. Two of the most studied states are the free-swimming, planktonic form and the sessile, matrix-encased biofilm. The transition between these lifestyles is accompanied by profound changes in bacterial physiology and metabolism, including the production of secondary metabolites. This guide provides a comparative analysis of the production of Phevalin (also known as aureusimine B), a cyclic dipeptide with potential roles in virulence and host-pathogen interactions, in S. aureus biofilms versus their planktonic counterparts.

Quantitative Comparison of this compound Production

Experimental evidence robustly indicates that S. aureus biofilms are prolific producers of this compound compared to their planktonic counterparts.[1][2][3] This differential production suggests a potential role for this compound in the biofilm lifestyle, such as in intercellular signaling, matrix structuring, or defense.

A study by Secor et al. (2012) quantified this difference using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The results, normalized to cell density, demonstrated a statistically significant increase in this compound levels in biofilm cultures.

Culture TypeRelative this compound Production (Normalized to Planktonic)Key Findings
Planktonic 1xBaseline production of this compound.
Biofilm >10x (Significantly Higher)S. aureus biofilms produce substantially greater amounts of this compound.[1][3]
Resuspended Biofilm ~1.5xCultures initiated with resuspended biofilm cells show slightly higher production than stationary phase planktonic cultures but significantly less than mature biofilms.[1][3]

Experimental Protocols

To facilitate reproducible research in this area, detailed methodologies for the key experiments are provided below.

Staphylococcus aureus Biofilm and Planktonic Culture

Objective: To cultivate S. aureus in both biofilm and planktonic states for subsequent metabolite analysis.

Materials:

  • Staphylococcus aureus strain (e.g., UAMS-1)

  • Tryptic Soy Broth (TSB) supplemented with 0.5% glucose and 3% NaCl

  • Sterile multi-well tissue culture plates (for biofilms)

  • Sterile flasks (for planktonic cultures)

  • Incubator at 37°C

Protocol for Biofilm Culture:

  • Inoculate S. aureus into TSB and incubate overnight at 37°C with agitation.

  • Dilute the overnight culture 1:100 in fresh TSB supplemented with glucose and NaCl.

  • Dispense 200 µL of the diluted culture into the wells of a multi-well tissue culture plate.

  • Incubate the plate statically (without shaking) at 37°C for 24-72 hours to allow for biofilm formation.

  • After incubation, carefully remove the planktonic cells by aspiration and gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells, leaving the biofilm intact at the bottom and sides of the wells.

Protocol for Planktonic Culture:

  • Inoculate S. aureus into a flask containing TSB.

  • Incubate at 37°C with constant agitation (e.g., 180 rpm) for the same duration as the biofilm culture to ensure the bacteria remain in a suspended, planktonic state.

This compound Extraction

Objective: To extract this compound and other small molecules from the bacterial cultures for analysis.

Materials:

Protocol:

  • For biofilm cultures, add a suitable volume of sterile water or buffer to the wells containing the washed biofilms and scrape the cells to resuspend them. For planktonic cultures, use the broth directly.

  • Collect the cell suspension or planktonic culture and centrifuge to pellet the bacteria.

  • Transfer the supernatant (spent medium) to a new tube.

  • Add an equal volume of chloroform to the spent medium.

  • Vortex the mixture vigorously for 1-2 minutes to facilitate the extraction of this compound into the organic phase.

  • Centrifuge the mixture to separate the aqueous and organic (chloroform) phases.

  • Carefully collect the lower organic layer, which contains the this compound.

  • Evaporate the chloroform to dryness using a gentle stream of nitrogen gas or a vacuum concentrator.

  • Resuspend the dried extract in a small, known volume of 20% DMSO for HPLC-MS analysis.

This compound Quantification by HPLC-MS

Objective: To separate, identify, and quantify this compound in the prepared extracts.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS) with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Protocol:

  • Chromatographic Separation:

    • Inject the resuspended extract onto the C18 column.

    • Use a gradient elution with two mobile phases:

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Develop a gradient to effectively separate this compound from other components in the extract (e.g., a linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes).

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the specific mass-to-charge ratio (m/z) of this compound ([M+H]⁺).

    • For enhanced specificity and quantification, use Selected Reaction Monitoring (SRM) or tandem mass spectrometry (MS/MS) by monitoring a specific fragmentation pattern of the this compound parent ion.

  • Quantification:

    • Generate a standard curve using a purified this compound standard of known concentrations.

    • Compare the peak area of this compound in the experimental samples to the standard curve to determine its concentration.

    • Normalize the quantified this compound amount to the cell density (e.g., optical density at 600 nm) of the original culture to compare production between biofilm and planktonic states accurately.

Signaling Pathways and Production Logic

The biosynthesis of this compound in S. aureus is carried out by a non-ribosomal peptide synthetase (NRPS) encoded by the ausA and ausB genes. While the precise regulatory mechanisms that lead to the upregulation of this compound in biofilms are still under investigation, it is clear that the transition to a biofilm lifestyle triggers a significant increase in the activity of this biosynthetic pathway.

cluster_planktonic Planktonic Growth cluster_biofilm Biofilm Growth Planktonic S. aureus (Planktonic Cells) ausAB_planktonic ausA/ausB expression (Low Level) Planktonic->ausAB_planktonic Biofilm S. aureus (Biofilm Community) Planktonic->Biofilm Biofilm Formation (Environmental Cues) Phevalin_planktonic This compound Production (Baseline) ausAB_planktonic->Phevalin_planktonic ausAB_biofilm ausA/ausB expression (High Level) Biofilm->ausAB_biofilm Phevalin_biofilm This compound Production (Elevated) ausAB_biofilm->Phevalin_biofilm

Caption: Differential this compound production in planktonic vs. biofilm S. aureus.

The diagram above illustrates the conceptual difference in this compound production between the two growth states. Environmental cues trigger the transition from a planktonic to a biofilm lifestyle. This switch is associated with an upregulation of the ausA and ausB genes, leading to a marked increase in this compound synthesis within the biofilm community.

cluster_workflow Experimental Workflow Culture Culture S. aureus (Biofilm & Planktonic) Harvest Harvest Spent Medium Culture->Harvest Extract Chloroform Extraction Harvest->Extract Dry Evaporate to Dryness Extract->Dry Resuspend Resuspend in 20% DMSO Dry->Resuspend Analyze HPLC-MS Analysis Resuspend->Analyze Quantify Quantify this compound Analyze->Quantify

Caption: Workflow for this compound extraction and quantification.

This workflow diagram outlines the key steps involved in the experimental process, from culturing the bacteria to the final quantification of this compound. Following a standardized protocol is crucial for obtaining reliable and comparable data on the differential production of this metabolite.

References

Phevalin's Impact on Keratinocyte Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phevalin's Performance Against Alternative Compounds in Modulating Keratinocyte Gene Expression, Supported by Experimental Data.

This guide provides a detailed comparison of the effects of this compound, a cyclic dipeptide produced by Staphylococcus aureus, on keratinocyte gene expression against other well-established modulators: all-trans retinoic acid (ATRA), Transforming Growth Factor-beta (TGF-β), hydrocortisone, and calcipotriol. Additionally, the synergistic effect of this compound within S. aureus conditioned medium is examined. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate key signaling pathways and experimental workflows.

Comparative Analysis of Gene Expression

This compound, when administered in its purified form, exhibits a modest effect on keratinocyte gene expression. However, its impact is significantly amplified when present in S. aureus conditioned medium, suggesting a synergistic interaction with other bacterial products. The following tables provide a comparative summary of the quantitative changes in gene expression induced by this compound and the selected alternative compounds.

Table 1: Upregulated Genes in Human Keratinocytes

Gene SymbolThis compound (10 µM) Fold Change[1][2]S. aureus Conditioned Medium + this compound Fold ChangeAll-trans Retinoic Acid (ATRA) Fold Change[3][4]TGF-β Fold Change[5][6]Hydrocortisone Fold ChangeCalcipotriol Fold Change
TP63 8.28-----
KRT4 -->100---
HBEGF --Increased---
CCL20 ----~2.5-
CYP24A1 -----Strong Induction
IL-6 -Significant Increase----
IL-8 -Significant Increase----
TNFα -Significant Increase----

Table 2: Downregulated Genes in Human Keratinocytes

Gene SymbolThis compound (10 µM) Fold Change[1][2]S. aureus Conditioned Medium + this compound Fold ChangeAll-trans Retinoic Acid (ATRA) Fold ChangeTGF-β Fold ChangeHydrocortisone Fold ChangeCalcipotriol Fold Change
SPRR1A -2.14-Decreased---
SPRR1B -2.25-Decreased---
SPRR2A -2.13-Decreased---
SPRR2B -2.07-Decreased---
KRT1 --Decreased---
KRT10 --Decreased---
EGR1 -----Decreased
PLK2 -----Decreased
GM-CSF ----Decreased-
STAT1 -----Decreased
STAT3 -----Decreased

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Keratinocyte Cell Culture

Primary human epidermal keratinocytes (HEKa) are cultured in a serum-free keratinocyte growth medium (KGM) supplemented with bovine pituitary extract, epidermal growth factor, insulin, hydrocortisone, and gentamicin. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to reach 70-80% confluency.

Treatment with this compound and Alternatives
  • This compound: Synthetic this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. The final concentrations of 1 µM and 10 µM are achieved by diluting the stock solution in KGM. A vehicle control with the same concentration of DMSO is used in all experiments.

  • S. aureus Conditioned Medium: S. aureus is grown to a stationary phase in KGM. The bacterial culture is then centrifuged, and the supernatant is filter-sterilized to obtain the conditioned medium (CM). For this compound-spiked CM, synthetic this compound is added to the CM to a final concentration of 10 µM.

  • All-trans Retinoic Acid (ATRA): ATRA is dissolved in an appropriate solvent (e.g., ethanol (B145695) or DMSO) and added to the cell culture medium at a final concentration typically ranging from 1 to 10 µM.

  • Transforming Growth Factor-beta (TGF-β): Recombinant human TGF-β1 is reconstituted in a sterile buffer and added to the cell culture medium at a concentration of 1-10 ng/mL.

  • Hydrocortisone: Hydrocortisone is added to the culture medium at concentrations typically ranging from 0.1 to 1 µM.

  • Calcipotriol: Calcipotriol is dissolved in a suitable solvent and added to the cell culture medium at concentrations ranging from 10⁻⁹ to 10⁻⁷ M.

Gene Expression Analysis (Microarray and qPCR)
  • RNA Extraction: Total RNA is extracted from treated and control keratinocytes using a commercial RNA isolation kit according to the manufacturer's instructions. RNA quality and quantity are assessed using spectrophotometry and gel electrophoresis.

  • Microarray Analysis: For global gene expression profiling, labeled cRNA is prepared from the total RNA and hybridized to a human genome microarray chip. The arrays are then washed, stained, and scanned. The resulting data is normalized and analyzed to identify differentially expressed genes.

  • Quantitative Real-Time PCR (qPCR): To validate the microarray data and quantify the expression of specific genes, reverse transcription is performed to synthesize cDNA from the total RNA. qPCR is then carried out using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH or ACTB) used for normalization.

Visualizing Molecular Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the signaling pathways influenced by the test compounds and the general experimental workflow.

experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Analysis start Keratinocyte Culture treatment Treatment with Compounds (this compound, ATRA, TGF-β, etc.) start->treatment rna_extraction RNA Extraction treatment->rna_extraction 24-48h Incubation gene_expression Gene Expression Analysis (Microarray / qPCR) rna_extraction->gene_expression data_analysis Data Interpretation gene_expression->data_analysis

General experimental workflow for analyzing gene expression in keratinocytes.

tgf_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tgfb TGF-β receptor TGF-β Receptor Complex (Type I & II) tgfb->receptor smad23 Smad2/3 receptor->smad23 Phosphorylation p_smad23 p-Smad2/3 smad23->p_smad23 smad_complex Smad2/3/4 Complex p_smad23->smad_complex smad4 Smad4 smad4->smad_complex smad_complex_nuc Smad2/3/4 Complex smad_complex->smad_complex_nuc Nuclear Translocation dna DNA smad_complex_nuc->dna Binds to SBE gene_expression Gene Expression (e.g., KRT5, KRT14) dna->gene_expression

Simplified TGF-β/Smad signaling pathway in keratinocytes.

References

Phevalin in Focus: A Comparative Guide to a Bioactive Cyclic Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Phevalin (also known as aureusimine B), a cyclic dipeptide produced by Staphylococcus aureus, with other cyclic dipeptides. Drawing on available experimental data, this document outlines its effects on host cells, its potential as a protease inhibitor, and its place within the broader landscape of bioactive cyclic dipeptides. While direct comparative studies with its closest structural analogs, Tyrvalin and Leuvalin, are limited in publicly available literature, this guide synthesizes current knowledge to inform future research and development.

Comparative Biological Activity of Cyclic Dipeptides

Cyclic dipeptides (CDPs) are a diverse class of natural products known for a wide array of biological activities, including antimicrobial, antifungal, and antitumor properties.[1] this compound, a product of non-ribosomal peptide synthetases (NRPSs) in bacteria like Staphylococcus aureus, has garnered interest for its role in host-pathogen interactions.[2][3]

Effects on Human Keratinocyte Gene Expression

This compound has been shown to have a modest direct effect on the gene expression of human keratinocytes. However, its impact is significantly amplified when co-administered with other soluble factors from S. aureus, suggesting a synergistic role in modulating the host response during infection.[4][5] This interaction is thought to involve the dysregulation of MAPK/AP-1 signaling cascades, which are crucial for processes like wound healing, apoptosis, and cell proliferation.[6]

A study on the impact of this compound on human keratinocytes revealed that treatment with 1 µM or 10 µM of this compound alone led to the significant regulation of 24 genes.[4][7] The most highly upregulated gene was the transcription factor TP63, which is involved in cell cycle arrest and apoptosis.[4]

Table 1: Gene Expression Changes in Human Keratinocytes Treated with this compound [4][7]

Gene SymbolFold Change (1 µM this compound)Fold Change (10 µM this compound)Putative Function
Upregulated
TP63+2.5+8.28Transcription factor involved in cell cycle arrest and apoptosis
............
Downregulated
............

Note: This table is a representation of the data. The original study by Secor et al. (2012) provides a complete list of the 24 significantly regulated genes.

Calpain Inhibition

This compound was initially identified as a calpain inhibitor.[10] One study reported an IC50 value of 1.3 µM for this compound in a casein hydrolysis assay for calpain.[8] However, a subsequent study found no inhibitory activity against the µ-calpain isoform.[8] This discrepancy highlights the need for further research to clarify the specific calpain isoforms targeted by this compound and to standardize assay conditions.

Table 2: Comparative Calpain Inhibitory Activity

Cyclic DipeptideTargetIC50 / KiSource
This compoundCalpain (casein hydrolysis)1.3 µM[8]
This compoundµ-CalpainNo inhibition[8]
Other Peptidomimetic Inhibitorsµ-CalpainK_i of 0.08 µM
Antimicrobial and Antifungal Activity

While specific minimum inhibitory concentration (MIC) values for this compound are not widely reported, the broader class of cyclic dipeptides exhibits significant antimicrobial and antifungal properties. For instance, studies on other cyclic dipeptides have demonstrated broad-spectrum antibacterial and antifungal activities.[6]

Table 3: Antimicrobial Activity of Various Cyclic Dipeptides (for comparison) [1][6]

Cyclic DipeptideTarget MicrobeActivity (e.g., MIC)
cyclo(Pro-Trp) and cyclo(Phe-Pro)Various BacteriaBroad-spectrum antibacterial
cyclo(Trp-Pro) and cyclo(Trp-Trp)Various FungiBroad-spectrum antifungal

Signaling Pathways and Experimental Workflows

Putative Signaling Pathway in Keratinocytes

This compound, particularly in the presence of other S. aureus factors, is suggested to activate the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) signaling pathways in human keratinocytes.[6] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis. A simplified representation of this pathway is provided below.

phevalin_mapk_pathway This compound This compound + S. aureus Factors receptor Cell Surface Receptor(s) This compound->receptor mek MEK receptor->mek Activates erk ERK mek->erk Phosphorylates ap1 AP-1 (c-Fos/c-Jun) erk->ap1 Activates nucleus Nucleus ap1->nucleus gene_expression Gene Expression Changes (e.g., Proliferation, Apoptosis) nucleus->gene_expression Regulates

Caption: Putative MAPK/AP-1 signaling pathway activated by this compound in keratinocytes.

Experimental Workflow: Gene Expression Analysis

The following diagram illustrates a typical workflow for studying the effects of this compound on keratinocyte gene expression.

experimental_workflow culture 1. Culture Human Keratinocytes treat 2. Treat with this compound (± S. aureus conditioned medium) culture->treat rna_extraction 3. Isolate Total RNA treat->rna_extraction qc 4. RNA Quality Control (e.g., NanoDrop) rna_extraction->qc analysis 5. Gene Expression Analysis (e.g., Microarray, qRT-PCR) qc->analysis data 6. Data Analysis analysis->data

Caption: Workflow for analyzing this compound's impact on keratinocyte gene expression.

Detailed Experimental Protocols

Protocol: Treatment of Human Keratinocytes and Gene Expression Analysis

Objective: To determine the effect of this compound on the gene expression profile of human keratinocytes.

Materials:

  • Primary Human Epidermal Keratinocytes (HEK) or HaCaT cell line

  • Keratinocyte-SFM (Serum-Free Medium) with supplements

  • This compound (aureusimine B)

  • DMSO (vehicle control)

  • S. aureus conditioned medium (optional)

  • 6-well cell culture plates

  • RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)

  • Spectrophotometer (e.g., NanoDrop)

  • qRT-PCR or microarray equipment and reagents

Procedure:

  • Cell Culture: Culture human keratinocytes in Keratinocyte-SFM at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 70-80% confluency.

  • Cell Seeding: Seed keratinocytes in 6-well plates to achieve 70-80% confluency at the time of treatment.

  • Preparation of Treatment Media: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh Keratinocyte-SFM to the desired final concentrations (e.g., 1 µM and 10 µM). Prepare a vehicle control medium containing the same concentration of DMSO. If applicable, prepare a medium containing S. aureus conditioned medium with and without this compound.

  • Treatment: Remove the culture medium from the cells and replace it with the prepared treatment or control media.

  • Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C and 5% CO2.

  • RNA Isolation: Following incubation, wash the cells with cold PBS and lyse them. Isolate total RNA using a commercial kit according to the manufacturer's instructions.

  • RNA Quality Control: Assess the purity and concentration of the isolated RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is desirable.

  • Gene Expression Analysis: Analyze the gene expression using microarray or qRT-PCR.

Protocol: Calpain Inhibition Assay

Objective: To determine the inhibitory activity of this compound against calpain.

Materials:

  • Purified calpain enzyme

  • Casein solution (substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl2)

  • This compound

  • DMSO

  • Microplate reader

Procedure:

  • Inhibitor Preparation: Dissolve this compound in DMSO to prepare a stock solution and perform serial dilutions to obtain a range of concentrations.

  • Pre-incubation: In a microplate, pre-incubate the calpain enzyme with various concentrations of this compound for a specified time at room temperature.

  • Reaction Initiation: Add the casein substrate to each well to start the reaction.

  • Incubation: Incubate the microplate at a controlled temperature (e.g., 30°C) for a set duration.

  • Reaction Termination and Measurement: Stop the reaction and measure the resulting casein cleavage, for example, by monitoring changes in fluorescence or absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the MIC of a cyclic dipeptide against a specific microorganism.

Materials:

  • Cyclic dipeptide of interest

  • Bacterial or fungal strain

  • Appropriate liquid growth medium (e.g., Tryptic Soy Broth)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the growth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the cyclic dipeptide in the growth medium in the wells of a 96-well plate.

  • Inoculation: Add the prepared inoculum to each well. Include positive (microorganism without compound) and negative (medium only) controls.

  • Incubation: Incubate the plate under suitable conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be confirmed by measuring the optical density at 600 nm.

Conclusion and Future Directions

This compound is a bioactive cyclic dipeptide with demonstrable effects on human keratinocytes, particularly in synergy with other bacterial products. Its role as a calpain inhibitor warrants further investigation to resolve conflicting reports. A significant gap in the current research is the lack of direct comparative studies between this compound and its close analogs, Tyrvalin and Leuvalin. Future research should focus on a side-by-side comparison of these aureusimines to elucidate their relative contributions to S. aureus pathogenesis and their potential as therapeutic targets or leads. Furthermore, comprehensive screening of this compound's antimicrobial activity against a broad panel of pathogens will provide valuable data for its potential application in infectious disease research.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Phevalin (Aureusimine B)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling of Phevalin (also known as Aureusimine B), a cyclic dipeptide with noted biological activity. In the absence of a specific Safety Data Sheet (SDS), a conservative approach based on established protocols for handling potentially hazardous bioactive compounds is mandated. The following procedures are designed to ensure the safety of all laboratory personnel.

Understanding the Compound

This compound is a secondary metabolite produced by Staphylococcus aureus and is studied for its role in bacterial virulence and host-pathogen interactions.[1][2] It has been reported to exhibit calpain inhibitor activity.[2] Given its biological origins and mode of action, it is prudent to handle this compound with care to avoid potential exposure and adverse effects.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₄H₁₆N₂O[1]
Molecular Weight 228.3 g/mol [1]
Solubility Slightly soluble in Chloroform and Methanol[1]
Storage Store at -20°C[1]

Personal Protective Equipment (PPE)

The primary defense against exposure to any potentially hazardous compound is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound in solid (powder) or solubilized form.

Recommended PPE for Handling this compound:

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free, chemotherapy-rated recommended.[3] Double gloving is advised.[3]Prevents skin contact and absorption. Chemotherapy-rated gloves offer tested resistance to chemical permeation.[3]
Lab Coat/Gown Disposable, long-sleeved, with knit cuffs.[3]Protects skin and personal clothing from contamination.
Eye Protection Safety glasses with side shields or a face shield.[4]Protects eyes from splashes or aerosols.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form to prevent inhalation.[3]Minimizes the risk of inhaling airborne particles.

Operational Procedures

Adherence to strict operational protocols is critical to minimize the risk of exposure and contamination.

Step-by-Step Handling Protocol:

  • Preparation: Before handling this compound, ensure the designated workspace (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment and PPE.

  • Donning PPE: Put on PPE in the following order: gown, mask/respirator, eye protection, and then gloves (the outer pair of gloves should go over the cuff of the gown).[3]

  • Handling:

    • Weighing (Powder): Conduct all weighing of powdered this compound within a chemical fume hood or a similar ventilated enclosure to contain any airborne particles.

    • Solubilizing: When dissolving this compound, do so slowly and carefully to avoid splashing. Keep containers closed when not in use.

  • Post-Handling:

    • Decontamination: Wipe down the work area with an appropriate cleaning agent (e.g., 70% ethanol) after each use.

    • Doffing PPE: Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by eye protection, gown, and finally the mask/respirator. Wash hands thoroughly with soap and water immediately after removing all PPE.

Spill Management and Disposal Plan

Prompt and correct handling of spills and waste is essential to prevent the spread of contamination.[5]

Spill Response Protocol:

  • Alert: Immediately alert others in the vicinity of the spill.

  • Evacuate: If the spill is large or involves a significant amount of powder, evacuate the immediate area.

  • Secure: Restrict access to the spill area.

  • PPE: Don appropriate PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.[6]

  • Contain and Clean:

    • Liquids: Cover the spill with absorbent material, working from the outside in.

    • Solids: Gently cover the spill with damp absorbent material to avoid raising dust.

  • Decontaminate: Clean the spill area thoroughly with a suitable disinfectant or detergent, followed by a rinse with water.

  • Dispose: All materials used for cleanup must be disposed of as hazardous waste.[7]

Waste Disposal Plan:

All materials that come into contact with this compound, including gloves, disposable gowns, pipette tips, and contaminated labware, must be considered hazardous waste.

Waste TypeDisposal Procedure
Solid Waste (contaminated PPE, labware) Place in a designated, sealed, and clearly labeled hazardous waste container.
Liquid Waste (unused solutions) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.
Sharps (needles, scalpels) Dispose of in a designated sharps container for hazardous materials.

Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Phevalin_Handling_Workflow cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling this compound cluster_post Post-Handling cluster_disposal Waste Disposal A Designate Work Area (Chemical Fume Hood) B Assemble Materials & Equipment A->B C Don Gown B->C D Don Mask/Respirator C->D E Don Eye Protection D->E F Don Gloves (x2) E->F G Weigh Powder/ Solubilize F->G H Decontaminate Work Area G->H K Segregate & Dispose of Hazardous Waste G->K Contaminated Materials I Doff PPE H->I H->K J Wash Hands I->J I->K

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.